5-Bromo-N,N-dimethylpyridin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-N,N-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10(2)7-3-6(8)4-9-5-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIMPJHDGVFITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634086 | |
| Record name | 5-Bromo-N,N-dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342602-87-3 | |
| Record name | 5-Bromo-N,N-dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-Bromo-N,N-dimethylpyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Bromo-N,N-dimethylpyridin-3-amine, a key building block in the development of novel pharmaceuticals and other biologically active molecules. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant quantitative data to support researchers in its preparation.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motifs are present in a variety of compounds under investigation for therapeutic applications. The presence of a bromine atom allows for further functionalization, typically through cross-coupling reactions, while the dimethylamino group can influence the molecule's physicochemical properties and biological activity. This guide details the common synthetic routes to access this valuable intermediate.
Synthetic Strategies
The synthesis of this compound can be approached through several established methods in organic chemistry. The two most prevalent and practical routes are:
-
Reductive Amination of 3-Amino-5-bromopyridine: This is a highly efficient method that involves the reaction of 3-Amino-5-bromopyridine with an appropriate source of formaldehyde (such as aqueous formaldehyde or paraformaldehyde) in the presence of a reducing agent.
-
Nucleophilic Aromatic Substitution (SNAr) on 3,5-Dibromopyridine: This approach involves the direct reaction of 3,5-dibromopyridine with dimethylamine. This reaction can be facilitated by heat, often under microwave irradiation, to achieve reasonable yields and reaction times.
This guide will focus on the reductive amination approach due to its typically higher yields and cleaner reaction profiles for this class of compounds.
Experimental Protocol: Reductive Amination
This section provides a detailed experimental procedure for the synthesis of this compound from 3-Amino-5-bromopyridine.
Reaction Scheme:
Materials:
-
3-Amino-5-bromopyridine (1.0 eq)
-
Aqueous Formaldehyde (37% in H₂O, 2.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq)
-
Acetic Acid (AcOH, catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography elution
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 3-Amino-5-bromopyridine (1.0 equivalent) and dissolve it in dichloromethane (DCM).
-
Add aqueous formaldehyde (2.5 equivalents) to the solution, followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (2.5 equivalents) portion-wise to the reaction mixture. Effervescence may be observed.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound via reductive amination.
| Parameter | Value | Reference |
| Starting Material | 3-Amino-5-bromopyridine | |
| Molecular Formula | C₇H₉BrN₂ | [1][2] |
| Molecular Weight | 201.07 g/mol | [3] |
| Typical Yield | 23% (reported for a similar reductive amination) | [4] |
| Purity | >98% (commercially available) | [3] |
| Appearance | Solid | |
| Melting Point | 65-69 °C (for 3-Amino-5-bromopyridine) |
Note: The yield is based on a reported synthesis of a similar compound using reductive amination and may vary depending on reaction scale and optimization.[4]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-N,N-dimethylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 5-Bromo-N,N-dimethylpyridin-3-amine (CAS No. 342602-87-3). Due to the limited availability of direct experimental data for this specific compound, this document leverages information from closely related analogues and established scientific principles to offer a robust resource for research and development activities.
Core Physicochemical Properties
This compound is a brominated aminopyridine derivative with potential applications as a building block in medicinal chemistry and materials science. Its key physicochemical properties are summarized below.
| Property | Value | Source/Comment |
| CAS Number | 342602-87-3 | [1][2][3] |
| Molecular Formula | C₇H₉BrN₂ | [1][2][3] |
| Molecular Weight | 201.06 g/mol | [1][3] |
| Boiling Point | 272.0 ± 20.0 °C at 760 mmHg | Predicted.[4] For comparison, the isomer 5-Bromo-N,N-dimethylpyridin-2-amine has a reported boiling point of 253.5 °C at 760 mmHg. |
| Melting Point | Not available | The isomer 5-Bromo-N,N-dimethylpyridin-2-amine has a melting point of 41-44 °C, suggesting the target compound may be a low-melting solid or a liquid at room temperature. |
| pKa | Not available | Predicted to be a weak base due to the presence of the pyridine and dimethylamino groups. |
| Solubility | Not available | Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. |
| Appearance | Not available | Likely to be a colorless to yellow or brown oil or low-melting solid. |
Synthesis and Experimental Protocols
The synthesis of this compound has been reported via the reductive amination of 3-amino-5-bromopyridine.[5] An alternative approach, the direct amination of 3,5-dibromopyridine, is complicated by the formation of an isomeric byproduct.[5] Below are detailed protocols adapted from literature for related compounds, which can serve as a starting point for the synthesis of the title compound.
Protocol 1: Reductive Amination of 3-Amino-5-bromopyridine
This method is based on a reported synthesis of this compound, which achieved a 23% yield.[5]
Materials:
-
3-Amino-5-bromopyridine
-
Aqueous Formaldehyde (37 wt. %)
-
Acetic Acid (AcOH)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-5-bromopyridine (1.0 eq) in dichloromethane, add aqueous formaldehyde (2.5 eq) and acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Synthetic workflow for this compound.
Protocol 2: Microwave-Assisted Synthesis from 3,5-Dibromopyridine
This protocol is adapted from a general method for the synthesis of 3-amino-5-bromopyridine derivatives.[5] While the direct reaction with dimethylamine can lead to isomeric mixtures, optimization of conditions may favor the desired product.
Materials:
-
3,5-Dibromopyridine
-
Dimethylamine solution (e.g., 2.0 M in THF)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Toluene
-
Microwave reactor
-
Silica gel for column chromatography
Procedure:
-
In an 80 mL microwave reaction vessel, combine 3,5-dibromopyridine (1.0 eq), dimethylamine solution (10 eq), toluene, and NMP.
-
Seal the vessel and place it in a CEM Discover microwave instrument.
-
Irradiate the mixture with microwave power (e.g., 300 watts) at 180 °C for a specified period (optimization may be required, starting from 30 minutes).
-
After cooling, purify the crude product by silica gel flash chromatography.
Spectroscopic Characterization (Predicted)
No experimental spectroscopic data for this compound is readily available. The following are predicted spectral characteristics based on the analysis of closely related compounds.
¹H NMR (Predicted)
-
Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm).
-
One signal appearing as a triplet or broad singlet around δ 7.0-7.3 ppm (proton at C4).
-
Two signals appearing as doublets or broad singlets at lower field (δ 7.9-8.2 ppm) corresponding to the protons at C2 and C6.
-
-
Aliphatic Protons: A singlet in the aliphatic region (δ 2.9-3.4 ppm) integrating to 6 hydrogens, corresponding to the two methyl groups of the dimethylamino moiety.
¹³C NMR (Predicted)
-
Aromatic Carbons: Five signals in the aromatic region (δ 110-160 ppm).
-
The carbon bearing the bromine atom (C5) would be expected at a lower field.
-
The carbon attached to the dimethylamino group (C3) would also be significantly shifted.
-
-
Aliphatic Carbons: One signal in the aliphatic region (δ 35-45 ppm) corresponding to the two equivalent methyl carbons.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 200 and 202.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the pyridine ring, the dimethylamino group, and the bromine substituent.
-
Pyridine Nitrogen: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated.
-
Dimethylamino Group: This electron-donating group activates the pyridine ring towards electrophilic substitution, although the positions are directed by both the amino group and the ring nitrogen.
-
Bromo Substituent: The carbon-bromine bond is a key site for functionalization, particularly through transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents at the 5-position of the pyridine ring, making it a valuable intermediate in the synthesis of more complex molecules.
The potential for facile functionalization makes this compound a useful building block for the synthesis of novel compounds with potential applications in:
-
Drug Discovery: As a scaffold for the development of kinase inhibitors and other therapeutic agents.
-
Materials Science: In the synthesis of organic light-emitting diodes (OLEDs), polymers, and other functional materials.
Cross-coupling reactions of this compound.
References
An In-depth Technical Guide to 5-Bromo-N,N-dimethylpyridin-3-amine (CAS 342602-87-3)
For Researchers, Scientists, and Drug Development Professionals
December 27, 2025
Abstract
5-Bromo-N,N-dimethylpyridin-3-amine is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structural features, particularly the presence of a reactive bromine atom, make it an ideal scaffold for the synthesis of diverse molecular architectures through various cross-coupling reactions. While direct biological activity data for this compound is not extensively documented in publicly available literature, the biological evaluation of its derivatives suggests its promise in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed plausible synthetic protocol, and the safety considerations for this compound, aiming to facilitate its application in research and drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 342602-87-3 | [1] |
| Molecular Formula | C₇H₉BrN₂ | [1] |
| Molecular Weight | 201.07 g/mol | [1] |
| Boiling Point | 272.0 ± 20.0 °C at 760 mmHg | [1] |
| Appearance | Solid (form may vary) | |
| Purity | Typically >97% (commercially available) | [1] |
Synthesis and Purification
Proposed Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes a potential method for the synthesis of this compound from commercially available starting materials.
Materials:
-
3,5-Dibromopyridine
-
Dimethylamine solution (e.g., 40% in water or 2M in THF)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine 3,5-dibromopyridine (1.0 equivalent), an excess of dimethylamine solution (e.g., 10 equivalents), 1-methyl-2-pyrrolidinone (NMP), and toluene. The solvent ratio of NMP to toluene can be optimized, with a 2:1 ratio being a reasonable starting point.[2]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a temperature of approximately 180 °C for a duration of 30 minutes to 8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water followed by brine.
-
Extraction and Drying: Separate the organic layer, and dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Synthetic Workflow Diagram
Caption: General workflow for the proposed microwave-assisted synthesis of this compound.
Biological Activity and Potential Applications
As of the date of this document, there is no direct published research detailing the biological activity, mechanism of action, or specific signaling pathway involvement of this compound. However, the broader class of substituted bromopyridines is of significant interest in drug discovery.
Derivatives of structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine, have been synthesized and evaluated for a range of biological activities, including:
-
Anti-thrombotic activity [3]
-
Biofilm inhibition , particularly against Escherichia coli[3]
-
Potential as kinase inhibitors for cancer therapy[4]
The 5-bromopyridine scaffold serves as a versatile starting point for generating libraries of compounds for high-throughput screening. The bromine atom is a key functional handle for introducing chemical diversity through palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig aminations. This allows for the systematic exploration of the structure-activity relationship (SAR) of its derivatives.
Logical Workflow for Drug Discovery Application
Caption: A logical workflow illustrating the use of this compound as a core scaffold in a drug discovery program.
Safety and Handling
Specific toxicological data for this compound is limited. Therefore, it is prudent to handle this compound with the care afforded to other potentially hazardous chemicals, based on data from structurally similar compounds.
GHS Hazard Classification (Inferred):
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Recommended Handling Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a chemically resistant lab coat and gloves (e.g., nitrile).
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly closed.
-
Store in a dry, cool, and well-ventilated place.
-
Store away from strong oxidizing agents.
Conclusion
This compound is a valuable chemical intermediate with significant potential for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. While its own biological profile remains to be elucidated, the demonstrated activities of its derivatives underscore its importance as a scaffold for drug discovery. The synthetic protocol outlined in this guide, derived from established methodologies, provides a practical starting point for its preparation. Researchers and drug development professionals are encouraged to explore the synthetic utility of this compound while adhering to strict safety protocols. Further investigation into the biological effects of this compound itself could open new avenues for therapeutic innovation.
References
- 1. CAS 342602-87-3 | this compound - Synblock [synblock.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
Commercial Availability and Synthetic Insights for 5-Bromo-N,N-dimethylpyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 5-Bromo-N,N-dimethylpyridin-3-amine (CAS No. 342602-87-3), a valuable building block for pharmaceutical and agrochemical research. This document summarizes key data from various suppliers and outlines synthetic approaches for its preparation, including the synthesis of its essential precursor, 3-amino-5-bromopyridine.
Commercial Availability
This compound is commercially available from several chemical suppliers. The typical purity offered is greater than 97%. While pricing is generally available upon request, some suppliers offer a range of package sizes suitable for laboratory research and development.
| Supplier | CAS Number | Purity | Available Quantities | Notes |
| Synblock | 342602-87-3 | ≥ 98% | Inquiry for bulk quote | Provides MSDS, NMR, HPLC, and LC-MS data upon request.[1] |
| Novachemistry | 342602-87-3 | > 97% | Inquiry | - |
| Sunway Pharm Ltd | 342602-87-3 | - | Inquiry | - |
| Falcon Life Sciences Pvt. Ltd | 342602-87-3 | HPLC ≥ 98% | 5g, 25g, 50g, 100g, 500g, 1kg, 10kg | Moisture Content: ≤1.0%.[2] |
| Manchester Organics | 342602-87-3 | - | Inquiry | - |
Table 1: Commercial Suppliers of this compound
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₉BrN₂ | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Boiling Point | 272.0±20.0 °C at 760 mmHg | [1] |
| Appearance | Powder | [2] |
| Storage | Store in a cool, dry, sealed place | [1][2] |
Table 2: Physicochemical Data for this compound
Synthesis of this compound
While this compound is commercially available, researchers may opt for in-house synthesis. The primary route involves the N,N-dimethylation of the precursor, 3-amino-5-bromopyridine.
Synthetic Pathway Overview
Figure 1: General synthetic scheme for this compound.
Experimental Protocol: Reductive Amination
A reported method for the synthesis of this compound from 3-amino-5-bromopyridine involves a reductive amination reaction.[3]
-
Reactants:
-
3-amino-5-bromopyridine
-
Aqueous formaldehyde
-
Acetic acid (AcOH)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
-
Reported Yield: 23%[3]
This method is a variation of the Eschweiler-Clarke reaction, which is a well-established method for the methylation of primary and secondary amines.[4][5] The classical Eschweiler-Clarke reaction utilizes excess formic acid and formaldehyde.[4] The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride source (in this case, NaBH(OAc)₃, or formic acid in the classical reaction) to yield the tertiary amine.[4] A key advantage of this type of reductive amination is that it prevents the formation of quaternary ammonium salts.[4]
Synthesis of the Precursor: 3-Amino-5-bromopyridine
The key starting material, 3-amino-5-bromopyridine, is also commercially available. However, for researchers interested in its synthesis, two common methods are outlined below.
Synthetic Workflow for Precursor
Figure 2: Synthetic routes to 3-amino-5-bromopyridine and its derivatives.
Experimental Protocol 1: Hofmann Rearrangement of 5-Bromonicotinamide
This protocol describes the synthesis of 3-amino-5-bromopyridine from commercially available 5-bromonicotinamide.[6]
-
Reagents and Equipment:
-
5-bromonicotinamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Water
-
Tetrahydrofuran (THF)
-
tert-Butyl methyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reactions at controlled temperatures and extractions.
-
-
Procedure:
-
A pre-cooled aqueous solution of sodium hydroxide and bromine is prepared.
-
Commercially available 5-bromonicotinamide is added to the solution.
-
The reaction mixture is gradually warmed to room temperature and then heated to 70 °C for one hour.
-
After cooling, the aqueous phase is treated with saturated brine and extracted three times with a 1:1 solvent mixture of THF and tert-butyl methyl ether.
-
The combined organic phases are dried with magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting residue is purified by fast chromatography to yield 5-bromo-3-aminopyridine.[6]
-
Experimental Protocol 2: Microwave-Assisted Synthesis from 3,5-Dibromopyridine
A facile and general method for synthesizing 3-amino-5-bromopyridine derivatives involves the microwave-assisted reaction of 3,5-dibromopyridine with an excess of an aliphatic amine.[3] This approach avoids the need for metal catalysts or strong bases and significantly reduces reaction times.[3][7]
-
General Procedure:
-
A solution of 3,5-dibromopyridine and an excess of the desired amine (e.g., dimethylamine for the target precursor) is prepared in a microwave reaction vessel.
-
The mixture is irradiated in a microwave instrument at a specified temperature and time (typically 30 minutes to 8 hours, depending on the amine).
-
The crude product is then purified, usually by silica gel flash column chromatography.[3][7]
-
References
- 1. CAS 342602-87-3 | this compound - Synblock [synblock.com]
- 2. shanxifaerken.lookchem.com [shanxifaerken.lookchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic Characterization of 5-Bromo-N,N-dimethylpyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 5-Bromo-N,N-dimethylpyridin-3-amine. These predictions are derived from the analysis of similar pyridine derivatives and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Protons | Notes |
| ~8.0-8.2 | Singlet | H-2 | Expected to be the most downfield aromatic proton due to the influence of the adjacent nitrogen and bromine. |
| ~7.9-8.1 | Singlet | H-6 | Influenced by the adjacent nitrogen. |
| ~7.0-7.3 | Singlet | H-4 | Expected to be the most upfield aromatic proton. |
| ~3.0-3.4 | Singlet | 6H (2 x CH₃) | N,N-dimethyl group protons. |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Carbon | Notes |
| ~150-155 | C-3 | Carbon bearing the N,N-dimethylamino group. |
| ~145-150 | C-2 | Aromatic carbon adjacent to nitrogen. |
| ~140-145 | C-6 | Aromatic carbon adjacent to nitrogen. |
| ~120-125 | C-4 | Aromatic carbon. |
| ~115-120 | C-5 | Carbon bearing the bromine atom. |
| ~40-45 | -N(CH₃)₂ | N,N-dimethyl group carbons. |
Solvent: CDCl₃
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation | Notes |
| 215/217 | [M]⁺ | Molecular ion peak, showing a characteristic ~1:1 isotopic pattern for a monobrominated compound. |
| 200/202 | [M-CH₃]⁺ | Loss of a methyl group. |
| 172/174 | [M-N(CH₃)₂]⁺ | Loss of the dimethylamino group. |
| 136 | [M-Br]⁺ | Loss of the bromine atom. |
Ionization Mode: Electron Ionization (EI)
Table 4: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration | Notes |
| 3100-3000 | C-H stretch (aromatic) | Characteristic of C-H bonds on the pyridine ring. |
| 2950-2850 | C-H stretch (aliphatic) | Characteristic of the N,N-dimethyl group. |
| 1600-1450 | C=C and C=N stretching | Aromatic ring vibrations. |
| 1350-1250 | C-N stretch (aromatic amine) | Strong absorption typical for aromatic amines.[1][2] |
| 1100-1000 | C-Br stretch | Characteristic absorption for a bromo-aromatic compound. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employ a relaxation delay of 2-5 seconds to ensure quantitative accuracy if needed.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[4]
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).[5]
-
Data Acquisition:
-
For EI, introduce the sample via a direct insertion probe or a gas chromatograph.[6]
-
For ESI, infuse the sample solution directly or via liquid chromatography.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to observe the molecular ion and key fragment ions.[7] The presence of bromine should result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units.[7]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Technique for Solids):
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.[8]
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
-
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling and Storage of 5-Bromo-N,N-dimethylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
While a detailed toxicological profile for 5-Bromo-N,N-dimethylpyridin-3-amine has not been formally established, data from analogous compounds suggest it should be treated as a hazardous substance. The primary anticipated hazards include skin and eye irritation, and it may be harmful if swallowed or inhaled.[1]
Inferred GHS Hazard Classification (from Structurally Similar Compounds):
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
Data extrapolated from compounds like 5-Amino-3-bromo-2-methylpyridine and 2-Amino-5-bromo-3-nitropyridine.[1]
Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂ | - |
| Molecular Weight | 201.06 g/mol | [2][3][4] |
Note: Properties for other isomers are available and are listed in the appendix for reference.
Safe Handling Protocols
To minimize exposure, this compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood.[1]
2.1. Engineering Controls and Personal Protective Equipment (PPE)
Proper engineering controls and personal protective equipment are paramount to ensure safety.
Recommended Personal Protective Equipment:
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber) and a lab coat or apron should be worn. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] |
| Hand Protection | Handle with gloves that have been inspected prior to use. Wash and dry hands after handling. |
2.2. General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust or vapors.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
All transfers and manipulations of the substance should be conducted in a chemical fume hood.[1]
Storage and Incompatibility
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.
Storage Conditions:
| Parameter | Recommendation |
| Container | Keep containers tightly closed. |
| Environment | Store in a dry, cool, and well-ventilated place. |
| Inert Atmosphere | For long-term storage or for sensitive reactions, storing under an inert atmosphere is recommended. |
Incompatible Materials:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
Store this compound away from these materials to prevent potentially vigorous reactions.[1]
Accidental Release and Emergency Response
In the event of a spill or exposure, immediate and appropriate action is critical.
4.1. Spill Response
-
Evacuate: Evacuate personnel to a safe area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Personal Protection: Wear appropriate personal protective equipment (PPE) as outlined in Section 2.1.[1]
-
Cleanup: Mix with sand or other suitable inert absorbent material, sweep up, and place in a suitable container for disposal.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[1]
4.2. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Experimental Workflow and Logical Diagrams
The following diagrams illustrate key workflows for the safe handling and emergency response for this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: A flowchart for emergency response to exposure incidents.
Appendix: Data for Structurally Similar Compounds
5-Bromo-N,N-dimethylpyridin-2-amine (CAS: 26163-07-5)
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂ | [4][5] |
| Molecular Weight | 201.06 g/mol | [4] |
| Melting Point | 41-44 °C | [5] |
| Boiling Point | 253.5 °C at 760 mmHg | [5] |
| GHS Hazard Statements | H302, H315, H319, H335 | [5] |
| Signal Word | Warning | [5] |
2-Amino-3-bromo-5,6-dimethylpyridine (CAS: 161091-49-2)
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂ | [2] |
| Molecular Weight | 201.06 g/mol | [2] |
| GHS Hazard Statements | H315, H319 | [2] |
| Signal Word | Warning | [2] |
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-3-bromo-5,6-dimethylpyridine | C7H9BrN2 | CID 4605855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2 | CID 3803041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-N,N-dimethylpyridin-2-amine | 26163-07-5 [sigmaaldrich.com]
The Synthetic Utility of 5-Bromo-N,N-dimethylpyridin-3-amine: A Technical Guide to its Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-N,N-dimethylpyridin-3-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its synthesis and its application in key carbon-carbon and carbon-nitrogen bond-forming reactions. Detailed experimental protocols, adapted from established methodologies for structurally analogous compounds, are provided to serve as a robust starting point for researchers.
Synthesis of this compound
The target compound can be synthesized through several routes, primarily involving the dialkylation of 3-amino-5-bromopyridine or the direct amination of a di-halogenated pyridine precursor.
Microwave-Assisted Amination of 3,5-Dibromopyridine
A rapid and efficient method for the synthesis of 3-amino-5-bromopyridine derivatives involves the microwave-assisted reaction of 3,5-dibromopyridine with an excess of the desired amine.[1] This approach avoids the need for metal catalysts or strong bases and significantly reduces reaction times.[1]
Caption: Microwave-assisted synthesis of this compound.
Experimental Protocol:
A solution of 3,5-dibromopyridine and an excess of dimethylamine in a mixture of N-methyl-2-pyrrolidinone (NMP) and toluene is prepared in a microwave reaction vessel.[1] The vessel is sealed and irradiated in a microwave reactor at 180°C for approximately 8 hours.[1] After cooling, the reaction mixture is diluted with a suitable organic solvent, such as ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel flash column chromatography to yield the desired this compound.[1]
Reductive Amination of 3-Amino-5-bromopyridine
An alternative route involves the reductive amination of commercially available 3-amino-5-bromopyridine. This method utilizes aqueous formaldehyde in the presence of a reducing agent.[1]
Experimental Protocol:
To a solution of 3-amino-5-bromopyridine in a suitable solvent, such as acetic acid, is added aqueous formaldehyde.[1] The mixture is stirred, and a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise.[1] The reaction is monitored by TLC or LC-MS until completion. The reaction is then quenched, and the pH is adjusted to be basic. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords this compound.[1]
Reactivity at the Bromine Atom: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the pyridine ring is the primary site of reactivity, serving as an excellent handle for various palladium-catalyzed cross-coupling reactions. The electron-donating dimethylamino group at the 3-position enhances the electron density of the pyridine ring, which can influence the reactivity in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl compounds.[2][3]
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol (Adapted from[2]):
In a Schlenk flask under an inert atmosphere, this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base such as potassium phosphate (K₃PO₄, 2.0-3.0 equiv.) are combined. A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), is added. A degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), is introduced. The reaction mixture is then heated to 85-95°C and stirred vigorously for 15-24 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of an Analogous Substrate (5-bromo-2-methylpyridin-3-amine) [2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-methyl-5-phenylpyridin-3-amine | 85 |
| 2 | 4-Methylphenylboronic acid | 2-methyl-5-(p-tolyl)pyridin-3-amine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 78 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines. This reaction is a powerful tool for synthesizing more complex diaminopyridine derivatives.[4]
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol (Adapted from[4]):
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., a RuPhos or BrettPhos precatalyst, 1-2 mol%) and the base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS), 2.0-2.5 equiv.). Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.). Anhydrous, degassed solvent (e.g., THF) is added. The reaction mixture is heated to 65-80°C and stirred until completion, as monitored by TLC or LC-MS. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Table 2: Representative Catalysts and Conditions for Buchwald-Hartwig Amination of Analogous 3-Halo-2-aminopyridines [4]
| Entry | Amine | Pd Pre-catalyst/Ligand | Base | Solvent | Temperature (°C) |
| 1 | Morpholine | RuPhos Pre-catalyst | LiHMDS | THF | 65 |
| 2 | Piperidine | SPhos Pre-catalyst | LiHMDS | THF | 65 |
| 3 | Cyclopentylamine | BrettPhos Pre-catalyst | LiHMDS | THF | 65 |
| 4 | Aniline | XPhos Pre-catalyst | LiHMDS | THF | 65 |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne, providing access to 5-alkynyl-substituted pyridines.[5][6] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[5]
Caption: Sonogashira coupling of this compound.
Experimental Protocol (Adapted from[6]):
Under an inert atmosphere, a palladium catalyst such as Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%), a ligand like triphenylphosphine (PPh₃, 5.0 mol%), and a copper(I) co-catalyst, for example, copper(I) iodide (CuI, 5.0 mol%), are added to a reaction flask.[6] A suitable solvent, such as DMF, is added, and the mixture is stirred. This compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a base (e.g., triethylamine) are then added.[6] The reaction mixture is heated to 80-100°C and stirred until the starting material is consumed (monitored by TLC).[6] After cooling, the reaction mixture is worked up by dilution with an organic solvent and washing with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Table 3: Representative Conditions for Sonogashira Coupling of Analogous 2-Amino-3-bromopyridines [6]
| Entry | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 |
| 3 | Trimethylsilylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 |
Other Potential Reactivity
While palladium-catalyzed cross-coupling reactions are the most prominent for this class of compounds, other transformations can be considered.
-
Nucleophilic Aromatic Substitution (SNAr): Direct substitution of the bromine atom by a strong nucleophile is generally difficult on this electron-rich pyridine ring. SNAr reactions on pyridines typically require electron-withdrawing groups to activate the ring, which are absent in this case.[7]
-
Lithiation and Grignard Formation: The formation of an organometallic intermediate via lithium-halogen exchange or Grignard reagent formation can be challenging due to the presence of the potentially coordinating dimethylamino group. These reactions often require cryogenic temperatures and carefully chosen reagents to avoid side reactions.[8]
Conclusion
This compound is a valuable and reactive building block for the synthesis of a wide array of functionalized pyridine derivatives. Its reactivity is dominated by the versatile bromine atom at the 5-position, which readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The experimental protocols and data presented in this guide, adapted from closely related analogs, provide a solid foundation for researchers and drug development professionals to explore the synthetic potential of this important intermediate. The ability to introduce diverse aryl, amino, and alkynyl moieties makes this compound a key component in the construction of novel compounds for various applications.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 5-Bromo-N,N-dimethylpyridin-3-amine from 3,5-Dibromopyridine
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the synthetic routes for preparing 5-Bromo-N,N-dimethylpyridin-3-amine, a valuable intermediate in organic synthesis, starting from commercially available 3,5-dibromopyridine. The synthesis of substituted aminopyridines is a critical process in the development of novel pharmaceuticals and functional materials.[1] This document outlines and compares key synthetic strategies, including palladium-catalyzed Buchwald-Hartwig amination and microwave-assisted Nucleophilic Aromatic Substitution (SNAr). A detailed experimental protocol for a high-yield microwave-assisted method is provided, along with a comparative data summary and a visual workflow diagram to ensure reproducibility and clarity for researchers in the field.
Synthetic Strategies and Mechanistic Overview
The conversion of 3,5-dibromopyridine to this compound involves the selective formation of a single carbon-nitrogen bond. The primary challenge lies in achieving mono-amination and regioselectivity at the C-3 position. Several methods have been reported for the amination of dihalopyridines.
2.1 Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a plausible pathway for this transformation.[2][3] However, traditional thermal SNAr reactions on electron-deficient rings like pyridine often require harsh conditions and can suffer from low yields and side-product formation. The use of strong bases such as sodium amide in conjunction with sodium tert-butoxide (t-BuONa/NaNH₂) for the reaction of 3,5-dibromopyridine with dimethylamine has been reported to yield a difficult-to-separate 1:1 mixture of the desired 3-amino product and the 4-amino isomer.[4]
To overcome these limitations, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the polar solvent and reactants.[4] For the reaction of 3,5-dibromopyridine with various amines, microwave heating has been shown to produce the desired mono-aminated product in good yields, with the electron-donating nature of the newly introduced amino group deactivating the pyridine ring towards a second substitution.[4]
2.2 Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This methodology is known for its broad substrate scope and functional group tolerance. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired aryl amine.[6] The reaction of 3,5-dihalopyridines with various polyamines using palladium catalysts like Pd₂(dba)₃ with ligands such as BINAP has been successfully employed to synthesize a range of aminopyridine derivatives and macrocycles.[4][7] This method offers a reliable and selective alternative to classical SNAr.
Comparative Data on Amination of 3,5-Dibromopyridine
The following table summarizes results from various methods for the mono-amination of 3,5-dibromopyridine, highlighting the effectiveness of the microwave-assisted approach with different amines.
| Amine Nucleophile | Method | Catalyst/Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Pyrrolidine | Microwave | None | NMP/Toluene | 180 | 30 min | 55 | [4] |
| Pyrrolidine | Conventional | None | NMP/Toluene | 180 | 30 min | 4 | [4] |
| Piperidine | Buchwald-Hartwig | Pd₂(dba)₃/BINAP/t-BuONa | - | - | - | 40 | [4] |
| Diisopropylamine | Strong Base | t-BuONa/NaNH₂ | - | - | - | 30 | [4] |
| Morpholine | Strong Base | t-BuONa/NaNH₂ | - | - | - | 40 | [4] |
| Diethylamine | Microwave | None | NMP/Toluene | 180 | 8 h | 48 | [4] |
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This section provides a detailed protocol for the synthesis of this compound based on the efficient microwave-assisted SNAr methodology reported for analogous amines.[4]
4.1 Materials and Equipment
-
Reactants: 3,5-Dibromopyridine, Dimethylamine (e.g., 40% solution in water or 2.0 M solution in THF), Toluene, 1-Methyl-2-pyrrolidinone (NMP).
-
Purification: Silica gel, Ethyl acetate, Hexanes.
-
Equipment: Microwave reactor with sealed reaction vessels, Magnetic stirrer, Rotary evaporator, Glassware for extraction and chromatography.
4.2 Step-by-Step Procedure
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3,5-dibromopyridine (1.0 mmol, 237 mg).
-
Reagent Addition: Add 1-methyl-2-pyrrolidinone (NMP, 2.0 mL) and toluene (2.0 mL) to the vessel. Add a significant excess of the amine; for dimethylamine, use 10.0 equivalents (e.g., 5.0 mL of a 2.0 M solution in THF). Using an excess of the amine is crucial for favoring the mono-aminated product.[4]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 180 °C for 1 to 8 hours. Reaction progress can be monitored by TLC or LC-MS. Note: The reaction time for dimethylamine may vary, but 8 hours was required for the structurally similar diethylamine.[4]
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the microwave-assisted synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 3,5-dibromopyridine can be effectively achieved through modern synthetic methodologies. While traditional methods using strong bases often result in isomeric mixtures, both palladium-catalyzed Buchwald-Hartwig amination and microwave-assisted nucleophilic aromatic substitution offer selective and efficient routes to the desired product. The microwave-assisted protocol, in particular, provides a rapid and high-yield pathway, avoiding the need for expensive metal catalysts and ligands, making it an attractive method for laboratory-scale synthesis and library generation. This guide provides the necessary technical details for researchers to successfully implement this synthesis in their work.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scite.ai [scite.ai]
The Pivotal Role of 5-Bromo-N,N-dimethylpyridin-3-amine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its status as a "privileged structure." Among the vast array of pyridine-based building blocks, 5-Bromo-N,N-dimethylpyridin-3-amine emerges as a particularly versatile and valuable synthon. The strategic placement of the bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space. Simultaneously, the N,N-dimethylamino group at the 3-position can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its synthetic utility, biological activities of its derivatives, and its role in the generation of potent kinase inhibitors.
Synthetic Utility: A Gateway to Molecular Diversity
The primary application of this compound in medicinal chemistry lies in its utility as a versatile intermediate for the synthesis of more complex molecules. The presence of the bromine atom makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This reaction is instrumental for the creation of biaryl structures, a common motif in many kinase inhibitors. By coupling this compound with a wide range of aryl or heteroaryl boronic acids or esters, a diverse library of derivatives can be synthesized to probe structure-activity relationships (SAR).
Buchwald-Hartwig Amination: This reaction allows for the introduction of various amino groups at the 5-position of the pyridine ring, replacing the bromine atom. This is particularly valuable for accessing compounds that can form key hydrogen bond interactions within the hinge region of a kinase's ATP-binding pocket.
Potential Therapeutic Applications
While specific biological data for derivatives of this compound is limited in publicly accessible literature, the extensive research on structurally similar 3-amino-5-bromopyridine analogs provides a strong indication of their therapeutic potential. These derivatives have shown promise in a variety of therapeutic areas, most notably in oncology.
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 3-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound are poised to target a variety of kinases implicated in oncogenic signaling.
Potential Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.
-
PI3K/Akt/mTOR Pathway Kinases: A central signaling cascade that regulates cell growth, proliferation, and survival.
Anticancer Activity
Derivatives of related brominated aminopyridines have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key kinases involved in cancer progression.
Quantitative Data Summary
The following tables summarize quantitative biological data for derivatives of structurally related 3-amino-5-bromopyridine scaffolds. This data is presented to illustrate the potential potency of compounds that could be synthesized from this compound.
Table 1: Kinase Inhibitory Activity of Representative Pyridine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |
| Furo[3,2-b]pyridine Derivative | CLK1 | 15 | Staurosporine |
| Furo[3,2-b]pyridine Derivative | CLK4 | 10 | Staurosporine |
| Pyrimidin-2-amine Derivative | PLK4 | 6.7 | CFI-400945 |
| Imidazo[1,2-a]pyridine Derivative | DYRK1A | 2600 | Harmine |
| Imidazo[1,2-a]pyridine Derivative | CLK1 | 700 | Staurosporine |
Table 2: Anticancer Activity of Representative Pyridine and Pyridazine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference Compound |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine | K562 (Leukemia) | 42-57 | Doxorubicin |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine | MCF-7 (Breast Cancer) | 44-72 | Doxorubicin |
| Thiazolo[4,5-d]pyrimidine Derivative | A375 (Melanoma) | >100 | Cisplatin |
| Thiazolo[4,5-d]pyrimidine Derivative | C32 (Melanoma) | >100 | Cisplatin |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Catalyst and Solvent Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare solutions of the target kinase, substrate, and ATP in the appropriate kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, kinase, and substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., ADP-Glo™) that converts the ADP generated by the kinase reaction into a luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate key signaling pathways that can be targeted by derivatives of this compound and a typical experimental workflow.
Caption: EGFR signaling pathway and potential point of inhibition.
Caption: VEGFR signaling pathway and potential point of inhibition.
Caption: General workflow for synthesis and evaluation.
Conclusion
This compound stands as a highly valuable and versatile building block in medicinal chemistry. Its amenability to robust and efficient cross-coupling methodologies provides a straightforward path to a vast array of structurally diverse derivatives. The demonstrated biological activities of closely related 3-amino-5-bromopyridine analogs, particularly as potent kinase inhibitors with anticancer properties, underscore the immense potential of this scaffold. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery, facilitating the exploration of new chemical entities derived from this compound. Further investigation into the synthesis and biological evaluation of its derivatives is warranted to fully unlock their potential as next-generation targeted therapies.
A Theoretical and Computational Analysis of 5-Bromo-N,N-dimethylpyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the analysis of 5-Bromo-N,N-dimethylpyridin-3-amine. While direct, in-depth computational studies on this specific molecule are not extensively published, this document outlines a robust methodology based on established principles and data from closely related pyridine derivatives.[1][2] This guide details the standard computational protocols using Density Functional Theory (DFT), outlines expected quantitative data for molecular properties, and provides workflows for both computational analysis and potential synthesis. The information herein is intended to serve as a valuable resource for researchers and scientists engaged in the study of substituted pyridines for applications in medicinal chemistry and materials science.
Introduction
This compound is a substituted pyridine derivative of significant interest due to the versatile reactivity imparted by its functional groups: the electron-withdrawing bromine atom, the electron-donating dimethylamino group, and the inherent electronic nature of the pyridine ring.[3] Understanding the molecule's electronic structure, reactivity, and spectroscopic properties is crucial for its potential applications. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict these characteristics, guiding experimental design and accelerating research.[4] This guide will focus on the theoretical analysis of this compound, providing a roadmap for its computational characterization.
Computational Methodology
A standard and effective approach for the theoretical analysis of organic molecules like this compound involves the use of the Gaussian suite of programs or similar software.[2] The following protocol, adapted from studies on analogous pyridine derivatives, is recommended.[2][4]
Geometry Optimization and Vibrational Frequency Analysis
The initial step is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a 6-311++G(d,p) basis set is a widely accepted level of theory for providing accurate molecular structures and energies for similar compounds.[1][5]
Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface.[2]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron (nucleophilicity), while the LUMO energy reflects the ability to accept an electron (electrophilicity).[3][6] The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[2]
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict reactive sites for electrophilic and nucleophilic attacks.[2][3]
-
Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack. These are typically found around heteroatoms like nitrogen.[2]
-
Blue Regions: Electron-poor areas (positive potential), susceptible to nucleophilic attack.[2]
Predicted Molecular Properties (Based on Analogs)
The following tables summarize the kind of quantitative data that would be obtained from a DFT analysis of this compound. The values presented are illustrative and based on published data for structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine derivatives.[1]
Table 1: Predicted Electronic Properties
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | ~ -5.5 to -6.5 eV | Electron-donating capability (nucleophilicity) |
| LUMO Energy | ~ -1.0 to -2.0 eV | Electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Chemical reactivity and kinetic stability[1] |
| Dipole Moment | ~ 2.0 to 3.5 Debye | Molecular polarity and intermolecular interactions |
Data is estimated based on DFT calculations of similar bromo-pyridine derivatives at the B3LYP level of theory.[1]
Table 2: Predicted Vibrational Frequencies (FT-IR/FT-Raman)
Vibrational analysis can be used to identify characteristic functional groups and compare theoretical spectra with experimental data.[5]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Correlation |
| N-H Stretching (of amino group if present) | 3300 - 3500 | N/A for N,N-dimethyl |
| C-H Stretching (Aromatic) | 3000 - 3100 | Confirms pyridine ring structure |
| C-H Stretching (Aliphatic - CH₃) | 2850 - 3000 | Confirms dimethyl groups |
| C=N, C=C Stretching (Pyridine Ring) | 1400 - 1600 | Ring vibrations |
| C-N Stretching | 1250 - 1350 | Amine group linkage |
| C-Br Stretching | 500 - 650 | Halogen substitution |
Theoretical frequencies are typically scaled to better match experimental values.[5]
Experimental Protocols
While this guide focuses on theoretical analysis, computational results are most powerful when validated by experimental data. The following are generalized protocols for the synthesis and spectroscopic characterization of substituted pyridines.
Synthesis Protocol: Buchwald-Hartwig Amination
A common method for synthesizing N-aryl amines is the palladium-catalyzed Buchwald-Hartwig amination.[2]
Methodology:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 3,5-dibromopyridine, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent like toluene.[2]
-
Reagent Addition: Add dimethylamine to the reaction mixture.
-
Reaction: Heat the mixture, typically between 80-110 °C, and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Workup: After completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter to remove inorganic salts and the catalyst.[2]
-
Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified using column chromatography to yield the final compound.[2]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7]
-
Acquisition: Obtain ¹H and ¹³C NMR spectra. Chemical shifts are reported in ppm relative to an internal standard (TMS).[7]
Infrared (IR) and Raman Spectroscopy:
-
Acquire FT-IR and FT-Raman spectra of the solid sample to identify characteristic vibrational modes of the functional groups. The experimental data can then be compared to the scaled theoretical frequencies from DFT calculations.
Potential Applications and Further Research
Drug Development and Molecular Docking
Substituted pyridines are common scaffolds in medicinal chemistry. Computational analysis can guide drug design by identifying key electronic features necessary for biological activity. Molecular docking studies can be performed to predict the binding affinity and interaction of this compound with protein targets.[8]
Materials Science
The electronic properties, such as the HOMO-LUMO gap and dipole moment, are crucial in determining the potential of a molecule for use in organic electronic materials.[1] Further computational studies could explore properties like non-linear optical (NLO) behavior.
Conclusion
This technical guide has provided a comprehensive framework for the theoretical and computational analysis of this compound. By leveraging established DFT methodologies and drawing comparisons with analogous compounds, researchers can predict its molecular structure, electronic properties, and reactivity. This computational-first approach, supported by targeted experimental validation, is an efficient strategy to unlock the potential of this and other novel substituted pyridines in various scientific fields.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N,N-dimethylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures. These motifs are prevalent in medicinally important compounds. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-N,N-dimethylpyridin-3-amine with various arylboronic acids.
The presence of the electron-donating N,N-dimethylamino group on the pyridine ring can influence the reactivity of the substrate. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially affecting the catalytic cycle. However, with the appropriate choice of catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved. The protocols and data presented herein are based on established methodologies for structurally analogous compounds, particularly 5-bromo-2-methylpyridin-3-amine, and provide a robust starting point for reaction optimization.[1][2]
Data Presentation: Reaction Conditions and Yields
While specific data for the Suzuki coupling of this compound is not extensively reported, the following tables summarize the reaction conditions and yields for the closely related substrate, 5-bromo-2-methylpyridin-3-amine. This data serves as a strong predictive guide for expected outcomes.
Table 1: Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |
| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75 |
Table 2: Optimization of Reaction Parameters for Suzuki Coupling of Bromopyridines (General Guidance)
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand | Pd(PPh₃)₄ is a common choice for this type of substrate.[1][2] For more challenging couplings, other catalysts and ligands may be explored. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is often effective in these reactions.[1][2] The choice of base can be critical and may require screening. |
| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[1][2] |
| Temperature | 80-110 °C | The optimal temperature will depend on the specific substrates and catalyst system. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the degradation of the palladium catalyst. |
Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki coupling of structurally similar aminobromopyridines.[1][2] Researchers should note that optimization of reaction parameters may be necessary for specific arylboronic acids.
Protocol 1: Conventional Heating Method
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Method
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1) or DMF)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst.
-
Add the chosen degassed solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Optimal conditions should be determined for each substrate combination.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-N,N-dimethylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups.[1] The synthesis of polysubstituted pyridine derivatives is of particular interest as the pyridine scaffold is a common motif in a vast array of biologically active compounds and pharmaceuticals.
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 5-Bromo-N,N-dimethylpyridin-3-amine with a secondary amine, such as dimethylamine, to yield N3,N3,N5,N5-tetramethylpyridine-3,5-diamine. This transformation is a key step in the synthesis of various intermediates for drug discovery and materials science.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cycle. The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the pyridine substrate. Subsequent coordination of the secondary amine, followed by deprotonation by a base, forms a palladium-amido complex. The final step is reductive elimination, which furnishes the desired C-N coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of palladium precursor, phosphine ligand, base, and solvent is critical for achieving high yields and reaction efficiency.
Data Presentation: Optimization of Reaction Conditions
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of reaction parameters. The following table summarizes representative conditions for the amination of 5-bromopyridine derivatives with secondary amines, based on established literature for similar transformations.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | ~85 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | ~78 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 16 | ~90 |
| 4 | Pd₂(dba)₃ (1) | DavePhos (2) | LHMDS (1.5) | THF | 80 | 10 | ~88 |
| 5 | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2.5) | Dioxane | 110 | 24 | ~75 |
Experimental Protocol
This protocol details a general procedure for the Buchwald-Hartwig amination of this compound with dimethylamine.
Materials:
-
This compound (1.0 equiv)
-
Dimethylamine solution (2.0 M in THF, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
-
Schlenk flask and other standard glassware for inert atmosphere chemistry
-
Magnetic stirrer with heating capabilities
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Amine Addition: Add anhydrous toluene to the flask via syringe. Then, add the dimethylamine solution (2.0 M in THF) to the reaction mixture.
-
Degassing: Subject the reaction mixture to three cycles of vacuum backfilling with the inert gas to ensure the removal of any dissolved oxygen.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N3,N3,N5,N5-tetramethylpyridine-3,5-diamine.
Visualizations
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-N,N-dimethylpyridin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to selecting palladium catalysts and developing protocols for the cross-coupling of 5-Bromo-N,N-dimethylpyridin-3-amine. This versatile building block is of significant interest in medicinal chemistry, and its functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions allows for the synthesis of diverse compound libraries. The pyridine nitrogen and the dimethylamino group can influence catalytic activity, making careful selection of the catalyst system—comprising a palladium precursor, ligand, and base—critical for successful transformations.[1] This guide presents comparative data from structurally similar substrates, detailed experimental protocols, and visual aids to facilitate reaction optimization.
Catalyst System Selection
The choice of palladium catalyst and ligand is paramount for achieving high yields and reaction efficiency. The substrate, this compound, contains two nitrogen atoms that can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[1] Therefore, ligands that promote fast oxidative addition and reductive elimination are preferred. The following decision tree provides a logical approach to selecting a suitable cross-coupling reaction and a corresponding starting catalyst system.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Bromo-N,N-dimethylpyridin-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-substituted 3-amino-5-bromopyridine scaffolds are valuable building blocks in medicinal chemistry, frequently appearing in a range of biologically active compounds, including kinase inhibitors. Traditional synthetic methods for these molecules often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering rapid, efficient, and high-yielding synthetic routes. This document provides detailed protocols for the microwave-assisted synthesis of 5-Bromo-N,N-dimethylpyridin-3-amine and its analogs via palladium-catalyzed Buchwald-Hartwig amination and direct nucleophilic aromatic substitution.
Introduction
The aminopyridine structural motif is a privileged scaffold in drug discovery, with numerous derivatives demonstrating potent inhibitory activity against various protein kinases. Aberrant kinase signaling is a hallmark of many diseases, including cancer, making the development of novel kinase inhibitors a critical area of research. The 5-bromo-N-substituted-pyridin-3-amine core offers a versatile platform for the synthesis of such inhibitors. The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions, while the amino substituent can be modified to optimize biological activity and pharmacokinetic properties.
Microwave-assisted synthesis provides significant advantages over conventional heating methods, including accelerated reaction times, improved yields, and enhanced product purity.[1] The rapid and uniform heating afforded by microwave irradiation can dramatically reduce synthesis times from hours to minutes, facilitating the rapid generation of compound libraries for high-throughput screening.[1]
Synthesis Protocols
Two primary microwave-assisted methods for the synthesis of 5-bromo-N-substituted-pyridin-3-amine analogs are presented below: a palladium-catalyzed Buchwald-Hartwig amination and a direct nucleophilic aromatic substitution.
Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination of 3,5-Dibromopyridine
This protocol is adapted from established methods for the mono-amination of dihalopyridines and is suitable for a wide range of primary and secondary amines.[1][2]
General Reaction Scheme:
Caption: General scheme for Pd-catalyzed microwave-assisted amination.
Materials:
-
3,5-Dibromopyridine
-
Amine (e.g., Dimethylamine solution, Diethylamine, Pyrrolidine, Piperidine, Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Microwave reaction vials (10 mL) with caps
-
Stir bars
-
CEM Discover Microwave Synthesizer (or equivalent)
-
Standard laboratory glassware
-
Solvents for workup and chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexanes)
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Reactant Preparation: In a glovebox or under an inert atmosphere, add 3,5-dibromopyridine (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.07 equiv), and NaOtBu (2.2 equiv) to a 10 mL microwave reaction vial containing a stir bar.
-
Solvent and Amine Addition: Add anhydrous toluene (to achieve a concentration of ~0.2 M of the limiting reagent) and the desired amine (2.2 equiv). For volatile amines like dimethylamine, use a solution in a suitable solvent (e.g., THF) and ensure the vial is sealed quickly and securely.
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the reaction mixture at a constant temperature of 130-150°C for 10-30 minutes with a power setting of 200-300W.[1] Monitor the reaction progress by TLC or LC-MS if desired.
-
Cooling: After irradiation, allow the vial to cool to room temperature.
-
Workup:
-
Dilute the reaction mixture with dichloromethane (DCM) or ethyl acetate.[1]
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.[2]
-
Wash the organic phase with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by silica gel flash column chromatography to obtain the desired 5-Bromo-N-substituted-pyridin-3-amine analog.
Quantitative Data Summary:
| Amine | Product | Reaction Time (min) | Temperature (°C) | Yield (%) |
| Diethylamine | 5-Bromo-N,N-diethylpyridin-3-amine | 480 | 180 | 20[3] |
| Pyrrolidine | 5-Bromo-3-(pyrrolidin-1-yl)pyridine | 30 | 180 | 55[3] |
| Piperidine | 5-Bromo-3-(piperidin-1-yl)pyridine | 30 | 180 | 77[3] |
| Morpholine | 4-(5-Bromopyridin-3-yl)morpholine | 66 | 180 | 63[3] |
Note: The data for diethylamine suggests that for less reactive or sterically hindered amines, longer reaction times or optimization of catalyst and ligand may be necessary.
Protocol 2: Direct Microwave-Assisted Nucleophilic Aromatic Substitution
This protocol is a more direct and potentially more atom-economical method that avoids the use of a palladium catalyst. It is particularly effective for cyclic secondary amines.[3]
General Reaction Scheme:
References
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-N,N-dimethylpyridin-3-amine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures. These motifs are prevalent in a vast array of medicinally important compounds. This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-Bromo-N,N-dimethylpyridin-3-amine and various arylboronic acids. The resulting 5-aryl-N,N-dimethylpyridin-3-amine derivatives are of significant interest in drug discovery, particularly as scaffolds for the development of kinase inhibitors. The N,N-dimethylamino group can influence the electronic properties and solubility of the resulting compounds, making this a valuable building block for creating diverse chemical libraries.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The reaction generally proceeds through three fundamental steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two aryl groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency, especially with electron-rich and potentially coordinating substrates like aminopyridines.
Data Presentation: Representative Reaction Yields
While specific data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following table summarizes the expected yields based on the reaction of a closely related structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[1][2] These yields provide a strong indication of the expected outcomes under similar optimized conditions.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-N,N-dimethylpyridin-3-amine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-N,N-dimethylpyridin-3-amine | 80-90 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-N,N-dimethylpyridin-3-amine | 80-90 |
| 4 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-N,N-dimethylpyridin-3-amine | 85-95 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | N,N-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyridin-3-amine | 75-85 |
| 6 | 3-Methoxyphenylboronic acid | 5-(3-Methoxyphenyl)-N,N-dimethylpyridin-3-amine | 80-90 |
| 7 | 2-Thiopheneboronic acid | N,N-Dimethyl-5-(thiophen-2-yl)pyridin-3-amine | 70-80 |
| 8 | 1-Naphthylboronic acid | N,N-Dimethyl-5-(naphthalen-1-yl)pyridin-3-amine | 75-85 |
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 85-95 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-N,N-dimethylpyridin-3-amine product.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%) with a suitable phosphine ligand (e.g., SPhos, 6 mol%) or a pre-catalyst like SPhos-Pd-G2 (3 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane/water (4:1) or another suitable microwave-safe solvent
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), and the base (1.0 mmol).
-
Add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Add the solvent system (e.g., 2 mL of 1,4-dioxane/water 4:1).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Optimal conditions should be determined for each substrate combination.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Applications in Drug Discovery: Kinase Inhibitor Scaffolds
Derivatives of 5-aryl-3-aminopyridine are recognized as privileged scaffolds in medicinal chemistry, particularly in the development of protein kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 5-aryl-N,N-dimethylpyridin-3-amine core can serve as a versatile template for designing inhibitors that target the ATP-binding site of various kinases.
For instance, structurally related pyridopyrimidines have been identified as potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle. Inhibition of CDK4 can lead to cell cycle arrest and is a validated therapeutic strategy in certain cancers. Furthermore, the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer, is another potential target for inhibitors derived from this scaffold.
Caption: Potential targeting of cancer signaling pathways by 5-aryl-N,N-dimethylpyridin-3-amine derivatives.
References
purification of 5-Bromo-N,N-dimethylpyridin-3-amine by column chromatography
An Application Note on the Purification of 5-Bromo-N,N-dimethylpyridin-3-amine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. This method is crucial for obtaining a high-purity product, which is essential for subsequent applications in research and drug development.
Introduction
This compound is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry and materials science. Synthesis of this compound can result in various impurities, including unreacted starting materials, byproducts, and isomers. Column chromatography is a robust technique for the purification of such compounds. A common challenge in the purification of aminopyridines by silica gel chromatography is the interaction between the basic amine and the acidic silanol groups of the stationary phase, which can lead to peak tailing and poor separation.[1] This protocol incorporates the use of a basic additive in the mobile phase to mitigate these effects and achieve efficient purification.
Data Presentation
The successful purification of this compound is dependent on the careful selection of chromatographic parameters. The following table summarizes the recommended starting conditions and expected outcomes.
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate with 0.5-1% Triethylamine (v/v) | A common solvent system for moderately polar compounds. The addition of triethylamine is crucial to prevent peak tailing by neutralizing acidic sites on the silica gel.[1] |
| TLC Analysis (Rf value) | ~0.2-0.4 in the chosen eluent | An Rf value in this range on a TLC plate generally indicates that the compound will elute from the column in a reasonable volume of solvent, allowing for good separation. |
| Sample Loading | Dry Loading | Adsorbing the crude product onto a small amount of silica gel and loading it as a dry powder onto the column prevents dissolution issues at the column head and promotes a more uniform separation.[1] |
| Elution Mode | Isocratic or Gradient | An isocratic elution can be sufficient if the impurities have significantly different polarities. A shallow gradient of increasing ethyl acetate concentration can be used to separate closely eluting impurities. |
| Expected Purity | >98% | Achievable with careful fraction collection and analysis. |
| Expected Yield | 80-95% | Dependent on the purity of the crude material and the precision of the chromatographic separation. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the purification of this compound.
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Pre-Chromatography Preparation: TLC Analysis
Before performing the column chromatography, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC).
-
Prepare TLC Eluents : Prepare a series of small-volume mixtures of hexane and ethyl acetate with varying ratios (e.g., 9:1, 8:2, 7:3) in separate TLC chambers. To each eluent, add 0.5-1% triethylamine.
-
Spot the TLC Plate : Dissolve a small amount of the crude this compound in a few drops of dichloromethane. Using a capillary tube, spot the solution onto a TLC plate.
-
Develop the TLC Plate : Place the spotted TLC plate in a developing chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate.
-
Visualize and Determine Rf : Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The ideal solvent system will give the desired product an Rf value between 0.2 and 0.4, with good separation from impurities.
Column Chromatography Protocol
-
Column Packing :
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) over the plug.
-
Prepare a slurry of silica gel in the chosen mobile phase (determined from TLC analysis).
-
Gently pour the slurry into the column, avoiding the formation of air bubbles. Tap the column gently to ensure even packing.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance.
-
Continuously run the mobile phase through the packed column until the bed is stable.
-
-
Sample Loading (Dry Loading) :
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution :
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting the eluent in fractions.
-
Maintain a constant flow rate. A gentle positive pressure can be applied if necessary.
-
-
Fraction Collection and Analysis :
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in numbered test tubes or flasks.
-
Monitor the elution process by performing TLC on the collected fractions. Spot every few fractions on a TLC plate to identify which fractions contain the pure product.
-
-
Product Isolation :
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the .
Caption: Workflow for the purification of this compound.
This application note provides a comprehensive guide for the successful purification of this compound, ensuring a high-quality starting material for further research and development activities.
References
Application Notes and Protocols for C-N Bond Formation Using 5-Bromo-N,N-dimethylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, where nitrogen-containing heterocycles are prevalent scaffolds in biologically active molecules.[1][2] 5-Bromo-N,N-dimethylpyridin-3-amine is a valuable building block, featuring a reactive bromine atom on an electron-deficient pyridine ring, making it an ideal substrate for cross-coupling reactions.[3] This document provides detailed protocols for the synthesis of C-N bonds using this compound, primarily focusing on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination.[1][2] Additionally, an overview of Copper-catalyzed and microwave-assisted methods is presented.
The Buchwald-Hartwig amination has become a widely used method for the synthesis of aryl amines due to its broad substrate scope and tolerance of various functional groups.[1][2] The general transformation involves the coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.[2][3]
Key C-N Bond Formation Methodologies
Two prominent methods for the catalytic amination of aryl halides are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3] The Buchwald-Hartwig reaction is often preferred due to its generally milder reaction conditions and broader substrate scope.[2] Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions, significantly reducing reaction times.[4]
Data Presentation: Reaction Parameters
The successful execution of C-N cross-coupling reactions is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[1] The following tables summarize key parameters for the Buchwald-Hartwig amination of this compound with a generic amine partner (R¹R²NH).
Table 1: Typical Reagents and Catalysts for Buchwald-Hartwig Amination
| Component | Example | Typical Loading/Equivalents | Purpose |
| Aryl Halide | This compound | 1.0 eq | Substrate |
| Amine | Primary or Secondary Amine (R¹R²NH) | 1.2 - 1.5 eq | Coupling Partner |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% | Catalyst |
| Ligand | Xantphos, BINAP | 1-5 mol% | Stabilizes catalyst, facilitates reaction |
| Base | Cs₂CO₃, NaOtBu, K₃PO₄ | 2.0 - 3.0 eq | Activates the amine |
| Solvent | Toluene, 1,4-Dioxane | 0.1 - 0.5 M | Reaction Medium |
Table 2: Comparison of Conventional and Microwave-Assisted Heating
| Parameter | Conventional Heating | Microwave Irradiation |
| Temperature | 80 - 110 °C | 130 - 150 °C |
| Reaction Time | Hours (e.g., 4-24 h) | Minutes (e.g., 10-30 min) |
| Heating | Gradual, external | Rapid, uniform |
| Yields | Good to Excellent | Often improved |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Conventional Heating)
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos or BINAP
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or 1,4-dioxane
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (e.g., Schlenk flask or screw-cap reaction tube)
-
Magnetic stirrer and heating plate/oil bath
-
Solvents for workup and purification (e.g., ethyl acetate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or screw-cap reaction tube under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq), the amine (1.2 - 1.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).[1][3]
-
Solvent Addition: Add anhydrous and degassed toluene or 1,4-dioxane via syringe to achieve a concentration of 0.1 to 0.5 M with respect to the this compound.[1]
-
Degassing: If not already performed on the solvent, subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.[1]
-
Reaction: Seal the vessel tightly and heat the mixture to 80-110 °C with vigorous stirring.[1][3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel flash column chromatography to obtain the desired N-arylated product.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
This protocol provides a general method for the rapid synthesis of C-N coupled products using microwave irradiation.
Materials:
-
Same as Protocol 1
-
Microwave reactor with appropriate reaction vials and caps
Procedure:
-
Reaction Setup: In a dedicated microwave reaction vial, add this compound (1.0 eq), the amine (1.2 - 1.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 eq).[4]
-
Solvent Addition: Add anhydrous and degassed toluene or another suitable microwave-safe solvent.[4]
-
Sealing and Reaction: Securely cap the vial and place it in the microwave reactor cavity.[4]
-
Microwave Irradiation: Irradiate the reaction mixture at a constant temperature of 130-150°C for 10-30 minutes with a power setting of 200-300W.[4]
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature.[4]
-
Workup and Purification: Follow the workup and purification steps (6-8) as described in Protocol 1.[4]
Visualization of Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for the Buchwald-Hartwig amination and the key steps in the catalytic cycle.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Buchwald-Hartwig amination catalytic cycle.
Conclusion
The Palladium-catalyzed Buchwald-Hartwig amination is a highly effective and versatile method for the formation of C-N bonds using this compound as a substrate.[1][3] The provided protocols, for both conventional and microwave-assisted heating, offer robust starting points for the synthesis of a wide array of N-aryl pyridine derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery.[1] Careful optimization of the reaction parameters, particularly the choice of ligand and base, is crucial for achieving high yields and purity.[1] The development of alternative catalytic systems, such as those based on copper, continues to provide more economical and sustainable routes for these important transformations.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08482J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 5-Bromo-N,N-dimethylpyridin-3-amine in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors. The aminopyridine moiety, in particular, is a well-established pharmacophore capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. 5-Bromo-N,N-dimethylpyridin-3-amine emerges as a versatile and valuable building block for the synthesis of novel kinase inhibitors. The strategic placement of the bromine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space to achieve potent and selective kinase inhibition. The N,N-dimethylamino group can contribute to the molecule's overall physicochemical properties and may engage in additional interactions within the kinase active site.
These application notes provide a comprehensive overview of the utility of this compound in the design and synthesis of kinase inhibitors, complete with detailed experimental protocols for key synthetic transformations and visualizations of a relevant signaling pathway and experimental workflow.
Synthetic Utility and Key Reactions
The primary synthetic advantage of this compound lies in its amenability to palladium-catalyzed cross-coupling reactions. These reactions allow for the facile introduction of a wide array of substituents at the C5 position of the pyridine ring, which is crucial for modulating the inhibitor's potency, selectivity, and pharmacokinetic properties.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. By coupling this compound with various aryl or heteroaryl boronic acids or their esters, a diverse library of biaryl compounds can be synthesized. This is particularly relevant as many potent kinase inhibitors feature a biaryl core structure that occupies the hydrophobic regions of the ATP-binding pocket.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a variety of primary and secondary amines at the 5-position. This transformation is instrumental in designing inhibitors that can form additional hydrogen bonds or engage in other specific interactions within the kinase active site, often leading to enhanced potency and selectivity.
Potential Kinase Targets and Signaling Pathways
Derivatives of this compound have the potential to target a broad spectrum of kinases implicated in various diseases, most notably cancer. The specific kinase target is determined by the nature of the substituent introduced at the 5-position. By way of analogy with structurally similar aminopyrimidine and aminopyridine-based inhibitors, potential targets include, but are not limited to:
-
Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, overexpressed in many cancers.
-
Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase involved in cell growth and angiogenesis.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis.
-
Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle.
Inhibition of these kinases can disrupt critical signaling pathways involved in cell proliferation, survival, and angiogenesis. For example, inhibition of kinases in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, can lead to decreased tumor growth and survival.
Data Presentation
The following table summarizes the inhibitory activity of representative kinase inhibitors containing a substituted aminopyridine or aminopyrimidine scaffold, highlighting the potential potency that can be achieved with this core structure.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 8h | PLK4 | 6.7 | [1] |
| Imatinib | PDGFR | 300 | [2] |
| Compound 9e | PDGFR | 200 | [2] |
| 13h | TAK1 | 27 | [3] |
Experimental Protocols
The following are generalized protocols for the key synthetic transformations utilizing this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the aryl or heteroaryl boronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.5 mmol).
-
Add the degassed solvent (e.g., 10 mL of 1,4-dioxane and 2 mL of water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (1.5 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., 5 mL of Toluene).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PDGFR tyrosine kinase activity by a series of novel N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides: a SAR study on the bioisosterism of pyrimidine and imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Selection in the Suzuki Coupling of 5-Bromo-N,N-dimethylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures prevalent in medicinally important compounds.[1] The reaction involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. For substrates such as 5-Bromo-N,N-dimethylpyridin-3-amine, an electron-rich heteroaromatic amine, the selection of an appropriate solvent system is critical for achieving high yields and purity. The solvent influences reagent solubility, catalyst stability and activity, and the overall reaction kinetics.[2][3] This document provides detailed application notes and protocols for the selection of an optimal solvent for the Suzuki coupling of this compound.
The N,N-dimethylamino group on the pyridine ring can influence the electronic properties of the substrate and potentially coordinate with the palladium catalyst.[1] Therefore, careful optimization of reaction conditions, with a primary focus on the solvent, is crucial for successful coupling.
Impact of Solvent on Suzuki Coupling
The choice of solvent can significantly impact the outcome of a Suzuki-Miyaura coupling reaction. Key factors influenced by the solvent include:
-
Solubility of Reagents: The solvent must effectively dissolve the organic halide, the boronic acid derivative, and the palladium catalyst complex. The solubility of the inorganic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is also a critical consideration, as poor solubility can hinder the reaction rate.[4]
-
Catalyst Stability and Activity: Solvents can coordinate with the palladium center, affecting the stability and reactivity of the catalytic species.[3] For instance, polar aprotic solvents can stabilize catalytic intermediates, which can be beneficial but may also lead to undesired side reactions if not chosen carefully.[5][6] The removal of dissolved oxygen by degassing the solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[4]
-
Reaction Kinetics: The polarity of the solvent can influence the rates of the key steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. A common and effective solvent system for Suzuki couplings of aminopyridines is a mixture of an ethereal solvent like 1,4-dioxane with water.[1][7] The aqueous component often aids in the dissolution of the inorganic base.[4]
Data Presentation: Solvent Effects on Suzuki Coupling of Analogous Bromopyridines
While specific comparative data for this compound is not extensively published, the following table summarizes the observed effects of various solvents on the Suzuki coupling of structurally similar bromopyridines, providing a strong indication of expected performance.
| Solvent System | Typical Base | Typical Catalyst | Temperature (°C) | Expected Outcome | Reference(s) |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄, K₂CO₃ | Pd(PPh₃)₄, Pd(OAc)₂ | 80-100 | Generally provides good to excellent yields. The water helps to dissolve the inorganic base. | [1][7][8] |
| Toluene / H₂O | K₂CO₃, K₃PO₄ | Pd(OAc)₂ | 85-110 | A common biphasic system. Can be effective, but yields may be more substrate-dependent. | [9] |
| Dimethylformamide (DMF) | K₂CO₃, Na₂CO₃ | Pd(PPh₃)₄ | 90-120 | A polar aprotic solvent that can be effective but may require higher temperatures and can be difficult to remove during workup. | [1][9] |
| Ethanol / H₂O | K₂CO₃ | Pd(OAc)₂ | Reflux (~80-85) | A greener solvent option that can provide good yields, particularly with electron-rich systems. | [1][10] |
| Isopropanol / H₂O | K₂CO₃ | Pd(OAc)₂ | Reflux (~85-90) | Similar to ethanol/water, offering a slightly higher boiling point. | [11] |
| Acetonitrile (MeCN) | K₃PO₄ | Pd/PᵗBu₃ | Varies | A polar solvent that can alter the selectivity in some cases and may favor coupling at other reactive sites if present.[5][6] | [5][6] |
Experimental Protocols
The following protocols provide a general framework for performing and optimizing the Suzuki coupling of this compound.
Protocol 1: General Procedure for Suzuki Coupling using 1,4-Dioxane/Water
This protocol is adapted from established procedures for similar substrates and serves as an excellent starting point for optimization.[1][12]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Schlenk flask or reaction vial
-
Standard laboratory glassware for workup
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Stir the reaction mixture at 85-95 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[13]
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Protocol 2: Screening of Solvents for Optimal Reaction Conditions
To identify the optimal solvent for a specific arylboronic acid partner, a parallel screening experiment is recommended.
Procedure:
-
Prepare several reaction vials, each containing this compound (1.0 eq), the arylboronic acid (1.2 eq), a suitable base (e.g., K₃PO₄, 2.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
To each vial, add a different degassed solvent system to be tested (e.g., 1,4-dioxane/H₂O (4:1), DMF, Toluene, Ethanol/H₂O (4:1)).
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., 90 °C).
-
After a set time (e.g., 12 hours), cool the reactions to room temperature.
-
Quench a small aliquot from each reaction vial and analyze by LC-MS to determine the conversion to the desired product.
-
Based on the results, the most promising solvent system can be selected for a larger scale reaction.
Visualizations
Caption: Experimental workflow for solvent screening in Suzuki coupling.
Conclusion
The selection of an appropriate solvent is a critical parameter in the optimization of the Suzuki-Miyaura cross-coupling reaction for the synthesis of derivatives of this compound. A mixture of 1,4-dioxane and water is a robust and widely applicable solvent system that often provides high yields for similar substrates. However, empirical screening of a variety of solvent systems, including polar aprotic and alcohol-based mixtures, is highly recommended to identify the optimal conditions for specific substrate combinations. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully perform and optimize these important transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 5-Aryl-N,N-dimethylpyridin-3-amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 5-aryl-N,N-dimethylpyridin-3-amines, a class of compounds with significant potential in medicinal chemistry and drug discovery. The core of this synthetic approach is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. Detailed experimental protocols for the preparation of key precursors and the final coupling step are presented, along with a summary of typical reaction parameters and expected yields.
Introduction
The 5-arylpyridin-3-amine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The introduction of an aryl group at the 5-position of the pyridine ring can significantly influence the pharmacological properties of the molecule. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of such biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and generally good to excellent yields.[1][2] This protocol outlines a general procedure for the synthesis of 5-aryl-N,N-dimethylpyridin-3-amines via the coupling of 5-bromo-N,N-dimethylpyridin-3-amine with various arylboronic acids.
General Synthetic Strategy
The overall synthetic strategy involves two main stages: the preparation of the key building blocks, this compound and the desired arylboronic acid, followed by their palladium-catalyzed cross-coupling.
Caption: General workflow for the synthesis of 5-aryl-N,N-dimethylpyridin-3-amines.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential two-step synthesis starting from commercially available 3,5-dibromopyridine.
Step 1a: Synthesis of 3-Amino-5-bromopyridine (Microwave-Assisted)
A facile method for the synthesis of 3-amino-5-bromopyridine derivatives involves the microwave-assisted reaction of 3,5-dibromopyridine with an amine.[3]
-
In a microwave reaction vessel, combine 3,5-dibromopyridine (1.0 eq), an excess of the desired amine (e.g., ammonia or a protected amine equivalent), and a suitable solvent such as a mixture of NMP and toluene.[3]
-
Seal the vessel and heat the mixture in a microwave reactor at a temperature of approximately 180 °C for 30 minutes to 8 hours, depending on the amine used.[3]
-
After cooling, the reaction mixture is purified by silica gel flash column chromatography to yield the desired 3-amino-5-bromopyridine.[3]
Step 1b: N,N-Dimethylation of 3-Amino-5-bromopyridine
A reported method for the dimethylation of 3-amino-5-bromopyridine involves reductive amination.[3]
-
To a solution of 3-amino-5-bromopyridine (1.0 eq) in a suitable solvent (e.g., methanol or acetic acid), add aqueous formaldehyde (excess).
-
Cool the mixture in an ice bath and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound. A reported yield for this conversion is 23%.[3]
Protocol 2: Synthesis of Arylboronic Acids
Arylboronic acids can be synthesized via several methods. One common laboratory-scale method involves the use of a Grignard reagent.[4]
-
Prepare the aryl Grignard reagent from the corresponding aryl bromide and magnesium turnings in an anhydrous ethereal solvent (e.g., THF or diethyl ether).
-
In a separate flask, dissolve a trialkyl borate, such as trimethyl borate (1.5 eq), in anhydrous THF and cool to -78 °C.
-
Slowly add the prepared Grignard reagent to the trialkyl borate solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous acid (e.g., 10% H₂SO₄) with vigorous stirring.[4]
-
Extract the arylboronic acid into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization.
Alternatively, iridium-catalyzed borylation of arenes offers a more direct route.[5][6]
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.[7][8]
-
In a Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically potassium phosphate (K₃PO₄, 2.0-3.0 eq).[7][8]
-
Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[7]
-
Stir the reaction mixture at room temperature for a brief period (e.g., 30 minutes) before heating to 85-95 °C.[7][8]
-
Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove insoluble salts.
-
Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-N,N-dimethylpyridin-3-amine.
Data Presentation
The following table summarizes typical reaction parameters for the Suzuki-Miyaura cross-coupling reaction to synthesize 5-aryl-N,N-dimethylpyridin-3-amine analogs, based on literature for similar compounds.[7][9]
| Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 60-80 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 65-85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 60-80 |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 55-75 |
| 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 60-75 |
Note: Yields are estimates based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.
Product Characterization
The final products should be characterized using standard analytical techniques to confirm their identity and purity. These methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Bases such as potassium phosphate can be corrosive.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and general method for the synthesis of 5-aryl-N,N-dimethylpyridin-3-amines. The protocols outlined in this document offer a solid foundation for researchers to produce a diverse library of these compounds for further investigation in drug discovery and development programs. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Bromo-3-Aminopyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Suzuki-Miyaura cross-coupling of 5-bromo-3-aminopyridine derivatives. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low to no yield in my Suzuki coupling reaction with a 5-bromo-3-aminopyridine derivative. What are the primary causes for this?
A1: Low yields or reaction failure with unprotected aminopyridines are common and can be attributed to several factors. The main challenges arise from the substrate's inherent properties. The lone pairs of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to its inhibition or deactivation, which halts the catalytic cycle.[1] Additionally, the electron-donating nature of the amino group can reduce the reactivity of the carbon-bromine bond towards the crucial oxidative addition step in the catalytic cycle.[1]
Key areas to investigate include:
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical for success.
-
Base Selection: The strength and type of base used can significantly influence the reaction outcome.
-
Solvent Choice: The solvent system must be appropriate for the solubility of all reaction components and compatible with the catalytic system.
-
Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or decomposition of the catalyst.
-
Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to catalyst deactivation and promote undesirable side reactions.[1]
Q2: What are the most common side reactions that could be contributing to the low yield of my desired product?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most prevalent are:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often promoted by aqueous conditions and can be a significant issue, especially with heteroaryl boronic acids.[1] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or conducting the reaction under anhydrous conditions.[1]
-
Dehalogenation: The starting 5-bromo-3-aminopyridine derivative is reduced to the corresponding 3-aminopyridine. This can be caused by sources of hydride in the reaction mixture, such as certain solvents or bases, particularly at elevated temperatures.
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or an excess of the palladium catalyst. Rigorous degassing is crucial to prevent this.
Q3: How can I optimize my reaction conditions to improve the yield?
A3: A systematic optimization of reaction parameters is often necessary for challenging substrates like 5-bromo-3-aminopyridine derivatives. Here is a breakdown of key parameters to screen:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or consider using modern pre-catalysts (e.g., Buchwald G3 pre-catalysts).[1] | These ligands are known to be effective for heteroaryl couplings as they promote the oxidative addition step and stabilize the active catalytic species, overcoming the inhibitory effects of the amino and pyridine nitrogens.[1][2] |
| Base | Screen weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] | The choice of base is critical. Stronger bases can sometimes promote side reactions. K₃PO₄ is often a good starting point for challenging couplings. |
| Solvent | A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, DMF) and water (typically in a 4:1 to 10:1 ratio) is commonly used to dissolve both the organic and inorganic reagents.[3][4] | Ensure all reactants are soluble in the chosen solvent system. The water component is often crucial for the activity of inorganic bases. |
| Temperature | Reactions are typically run at elevated temperatures (80-110 °C).[3] | Increasing the temperature can often improve yields, but excessive heat may also lead to catalyst decomposition or an increase in side reactions. |
| Atmosphere | It is critical to thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1] | The active Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to its deactivation. |
Quantitative Data
The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data provides a strong indication of the expected yields for the coupling of 5-bromo-3-aminopyridine under similar conditions.[5][6]
Note: The yields presented are for the coupling of 5-bromo-2-methylpyridin-3-amine and are intended to be representative. Actual yields with 5-bromo-3-aminopyridine may vary.[5]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Methyl-5-phenylpyridin-3-amine | 85 |
| 2 | 4-Methylphenylboronic acid | 2-Methyl-5-(p-tolyl)pyridin-3-amine | 82 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 78 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 75 |
| 5 | 3-Methoxyphenylboronic acid | 5-(3-Methoxyphenyl)-2-methylpyridin-3-amine | 80 |
| 6 | 2-Methylphenylboronic acid | 2-Methyl-5-(o-tolyl)pyridin-3-amine | 70 |
| 7 | Naphthalen-1-ylboronic acid | 2-Methyl-5-(naphthalen-1-yl)pyridin-3-amine | 68 |
| 8 | Thiophen-2-ylboronic acid | 2-Methyl-5-(thiophen-2-yl)pyridin-3-amine | 65 |
Reaction Conditions: 5-bromo-2-methylpyridin-3-amine (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 eq), 1,4-dioxane/H₂O (4:1), 85-95 °C, >15 h.[3]
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[3][5]
Materials:
-
5-Bromo-3-aminopyridine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the 5-bromo-3-aminopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[5]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Method
Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often reducing reaction times from hours to minutes.[4][5]
Materials:
-
5-Bromo-3-aminopyridine derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst) and ligand (if necessary)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Solvent such as 1,4-dioxane/water (4:1), DMF, or ethanol/water
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the 5-bromo-3-aminopyridine derivative (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).
-
Add the palladium catalyst and ligand (if not using a pre-formed catalyst).
-
Add the chosen solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.[5]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling.
References
Optimizing Catalyst Loading for 5-Bromo-N,N-dimethylpyridin-3-amine Synthesis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in the synthesis of 5-Bromo-N,N-dimethylpyridin-3-amine. The following information is designed to address specific experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Buchwald-Hartwig amination.[1][2][3][4] This palladium-catalyzed cross-coupling reaction involves the C-N bond formation between an aryl halide (like 3,5-dibromopyridine) and an amine (dimethylamine).[1][2][3]
Q2: My Buchwald-Hartwig amination is resulting in a low yield. What are the primary factors to investigate?
A2: Low yields in this reaction can often be attributed to several factors. Key areas to troubleshoot include the choice of catalyst and ligand, the selection and quality of the base, the reaction temperature, and the purity of your starting materials and solvent. It's also critical to ensure a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst.
Q3: How does the choice of palladium precursor and ligand impact the reaction?
A3: The selection of the palladium precursor and phosphine ligand is critical and highly dependent on the specific substrates.[5] Sterically hindered and electron-rich ligands often lead to higher catalytic activity. For challenging substrates like pyridines, ligands such as XPhos, SPhos, and RuPhos are often effective. The use of pre-catalysts can also lead to more reliable generation of the active catalytic species.
Q4: Can the pyridine nitrogen interfere with the catalyst?
A4: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[6] The use of bulky, electron-rich phosphine ligands can help to mitigate this issue.
Q5: What are common side reactions to be aware of?
A5: Common side reactions in palladium-catalyzed aminations include hydrodehalogenation (reduction of the starting aryl halide) and the formation of biaryl products through homocoupling. Ensuring an inert atmosphere and optimizing the catalyst-to-ligand ratio can help to minimize these side reactions.
Troubleshooting Guide: Catalyst Loading
Issue: Low or No Product Formation
-
Potential Cause: Insufficient catalyst loading.
-
Troubleshooting Steps:
-
Gradually increase the palladium catalyst loading in increments (e.g., from 1 mol% to 2 mol%, then to 3 mol%).
-
Ensure the palladium-to-ligand ratio is appropriate, typically between 1:1 and 1:2.
-
Consider using a more active pre-catalyst that efficiently generates the active Pd(0) species.
-
Issue: Reaction Stalls or is Sluggish
-
Potential Cause: Catalyst deactivation or low catalytic turnover at the current loading.
-
Troubleshooting Steps:
-
A modest increase in catalyst loading (e.g., to 3-5 mol%) can sometimes overcome partial catalyst inhibition.[6]
-
Verify the quality of the catalyst and ligand; impurities can act as catalyst poisons.
-
Ensure the reaction temperature is optimal. While higher temperatures can increase the reaction rate, excessive heat can lead to catalyst decomposition.
-
Issue: Significant Byproduct Formation
-
Potential Cause: Suboptimal catalyst loading or reaction conditions.
-
Troubleshooting Steps:
-
Excessively high catalyst loadings can sometimes promote side reactions. If you are using a high loading (e.g., >5 mol%), try reducing it.
-
Screen different ligands. Some ligands are more effective at promoting the desired C-N reductive elimination over competing pathways.
-
Optimize the reaction time; shorter reaction times may be sufficient and can minimize the formation of certain byproducts.
-
Data Presentation: Impact of Catalyst Loading
The following table provides representative data on the effect of catalyst loading on the Buchwald-Hartwig amination of 3,5-dibromopyridine with dimethylamine. Note: This data is illustrative and may vary based on specific reaction conditions.
| Catalyst Loading (mol% Pd) | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |
| 0.5 | 24 | 100 | 65 | 96 |
| 1.0 | 18 | 100 | 88 | 98 |
| 2.0 | 12 | 100 | 95 | 99 |
| 3.0 | 12 | 100 | 96 | 99 |
| 5.0 | 10 | 100 | 95 | 97 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 3,5-Dibromopyridine
Materials:
-
3,5-Dibromopyridine (1.0 equiv)
-
Dimethylamine solution (e.g., 2 M in THF, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous Toluene (to achieve a concentration of 0.1-0.5 M)
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the 3,5-dibromopyridine to the flask.
-
Add the dimethylamine solution via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solubility of 5-Bromo-N,N-dimethylpyridin-3-amine in Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of 5-Bromo-N,N-dimethylpyridin-3-amine in various reaction mixtures. The following troubleshooting guides and frequently asked questions (FAQs) address common solubility challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the chosen reaction solvent. What are the initial troubleshooting steps?
A1: When encountering poor solubility of this compound, a systematic approach is recommended. Begin with simple adjustments before employing more complex methods.
-
Solvent Screening: The principle of "like dissolves like" is a good starting point.[1] this compound is a substituted pyridine, which has a moderate polarity. Consider solvents such as 1,4-dioxane, tetrahydrofuran (THF), toluene, or N,N-dimethylformamide (DMF), which are commonly used for cross-coupling reactions involving bromopyridines.[2][3]
-
Temperature Adjustment: For many solids, solubility increases with temperature.[1] Carefully heating the reaction mixture while stirring can facilitate dissolution. However, be mindful of the thermal stability of your reactants and catalyst. For most palladium-catalyzed reactions, temperatures between 80-110°C are common.[1][4]
-
Particle Size Reduction: Decreasing the particle size of the solid starting material increases its surface area, which can enhance the rate of dissolution.[1] This can be achieved by carefully grinding the solid before adding it to the reaction vessel.
Q2: I am running a Suzuki-Miyaura coupling and my inorganic base (e.g., K₂CO₃, K₃PO₄) is insoluble in the organic solvent, along with my starting material. What should I do?
A2: This is a very common scenario in Suzuki-Miyaura reactions. The use of a biphasic solvent system is often the optimal solution. A mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) with water is frequently employed.[2][5] The organic solvent dissolves the this compound and the boronic acid partner, while the water dissolves the inorganic base.[2] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. A common ratio is 4:1 or 5:1 of organic solvent to water.[2][6]
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent can be a very effective strategy. A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, can significantly increase the solubility of a poorly soluble compound.[1] For example, if your primary solvent is toluene, adding a small amount of a more polar solvent like DMF or THF might improve solubility. It is crucial to ensure the co-solvent is compatible with your reaction conditions and does not interfere with the catalytic cycle.
Q4: Are there any other additives that can enhance solubility?
A4: In some cases, solubility-enhancing reagents can be used. These include surfactants or hydrotropic agents, though their use is less common in standard cross-coupling reactions and should be approached with caution as they might interfere with the catalyst. For specific applications, such as reactions in aqueous media, the use of cyclodextrins to form inclusion complexes has been shown to improve the solubility of hydrophobic drugs.
Troubleshooting Guides
Issue 1: Starting Material Crashes Out of Solution Upon Heating or During the Reaction
-
Observation: The reaction mixture is initially a suspension. Upon heating, the solids dissolve, but then a precipitate forms again as the reaction proceeds.
-
Possible Cause: The product of the reaction may be less soluble in the chosen solvent system than the starting materials.
-
Recommended Solutions:
-
Increase Solvent Volume: Add more of the solvent or solvent mixture to the reaction.
-
Switch to a Different Solvent System: Choose a solvent in which the expected product has higher solubility at the reaction temperature.
-
Hot Filtration: If the reaction is complete, you may be able to perform a hot filtration to separate the product from the cooled reaction mixture where it has precipitated.
-
Issue 2: Low Reaction Conversion Suspected to be Due to Poor Solubility
-
Observation: The reaction is sluggish or stalls, and a significant amount of undissolved starting material remains visible.
-
Possible Cause: The concentration of the dissolved starting material is too low for an efficient reaction rate.
-
Recommended Solutions:
-
Optimize the Solvent System: Experiment with different solvents or co-solvent mixtures as detailed in the FAQs. For Suzuki reactions, ensure a suitable biphasic system is in use.[2][5]
-
Increase Temperature: If the reactants and catalyst are stable at higher temperatures, gradually increase the reaction temperature to improve solubility.[1]
-
Use a More Solubilizing Ligand: In palladium-catalyzed reactions, the ligand can influence the solubility of the catalytic species. Some bulky phosphine ligands can improve the solubility of the palladium complex in less polar solvents like toluene.[2]
-
Summary of Recommended Solvent Systems for Common Reactions
| Reaction Type | This compound Coupling Partner | Recommended Solvent System(s) | Base(s) | Typical Temperature (°C) |
| Suzuki-Miyaura Coupling | Arylboronic acid | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), THF/H₂O | K₂CO₃, K₃PO₄, Cs₂CO₃ | 80 - 100 |
| Buchwald-Hartwig Amination | Aniline or other amines | Toluene (anhydrous) | NaOtBu | 100 - 110 |
| Sonogashira Coupling | Terminal alkyne | THF/Triethylamine | CuI (co-catalyst) | Room Temperature - 60 |
| Heck Coupling | Alkene | DMF, Acetonitrile | Triethylamine, K₂CO₃ | 80 - 140 |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Improved Solubility
This protocol is based on established procedures for the Suzuki-Miyaura coupling of similar aminobromopyridines.[5][6]
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed solvent system. A common choice is a 4:1 mixture of 1,4-dioxane and water. The volume should be sufficient to create a stirrable slurry.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfilling with the inert gas to remove any dissolved oxygen.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
This protocol is adapted from procedures for the Buchwald-Hartwig amination of related bromopyridines.[1]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Degassing: Perform three vacuum/inert gas backfill cycles.
-
Reaction: Heat the mixture to 100-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: A troubleshooting workflow for addressing solubility issues.
References
troubleshooting poor separation during purification of 5-Bromo-N,N-dimethylpyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-Bromo-N,N-dimethylpyridin-3-amine. The information is presented in a question-and-answer format to directly address common experimental issues.
Troubleshooting Guide
This guide addresses prevalent issues observed during the purification of this compound, offering systematic solutions to overcome them.
Problem 1: My crude product is an oil or a sticky solid, making it difficult to handle.
Answer: An oily or gummy consistency in the crude product often indicates the presence of residual solvents, low-melting impurities, or unreacted starting materials. Here is a step-by-step approach to address this issue:
-
Thorough Solvent Removal: Ensure all volatile solvents from the reaction have been completely removed under reduced pressure. Gently heating the flask (e.g., 40-50 °C) on a rotary evaporator can aid in the removal of high-boiling solvents like DMF or DMSO.[1]
-
Trituration: Attempt to solidify the product by trituration. This involves stirring the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate are often good starting points.[1][2]
-
Acid-Base Extraction: If the product remains oily, an acid-base workup can be effective.[1][2] Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic amine product should move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with 1 M NaOH) to precipitate the purified amine, which can then be extracted back into an organic solvent.[1][2]
-
Chromatographic Purification: If the above methods fail, column chromatography is the most reliable method for separating the desired product from a complex impurity profile.[1][2]
Problem 2: The compound is streaking badly during silica gel column chromatography, leading to poor separation.
Answer: Streaking of amines on silica gel is a common problem due to the interaction of the basic amine with the acidic silanol groups on the silica surface.[2][3] This can be mitigated by:
-
Adding a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase.[2][3]
-
Using a Different Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral) or an amine-functionalized silica gel, which can provide a better separation for basic compounds.[3]
Problem 3: I am having difficulty separating this compound from a close-running impurity.
Answer: A common impurity in the synthesis of this compound from 3,5-dibromopyridine is the isomeric byproduct, 5-bromo-N,N-dimethylpyridin-4 -amine, which can be difficult to separate due to similar polarities.[4]
-
Optimize Column Chromatography:
-
Solvent System: A shallow gradient of ethyl acetate in hexanes (or heptane) with 0.5-1% triethylamine is a good starting point. Careful optimization of the solvent gradient is crucial for separating isomers.
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.
-
-
Recrystallization: If the product is solid, fractional recrystallization may be effective. Experiment with a range of solvents to find one that selectively crystallizes the desired product. Suitable solvents to screen include ethanol/water, isopropanol, ethyl acetate, and toluene.[2]
-
Derivative Formation: In challenging cases, it may be possible to selectively react one isomer to form a derivative with different physical properties, allowing for easier separation. The derivative can then be converted back to the desired amine.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of this compound?
A1: The impurities will largely depend on the synthetic route. For a nucleophilic aromatic substitution (SNAr) on 3,5-dibromopyridine with dimethylamine, potential impurities include:
-
Unreacted starting materials: 3,5-dibromopyridine and residual dimethylamine.
-
Isomeric byproduct: 5-bromo-N,N-dimethylpyridin-4-amine.[4]
-
Bis-aminated product: 3,5-bis(dimethylamino)pyridine.
-
Hydrodehalogenated side-product: N,N-dimethylpyridin-3-amine.
Q2: What is a good starting point for a mobile phase in silica gel chromatography for this compound?
A2: A good starting point for a gradient elution on silica gel would be from 100% hexanes to a mixture of hexanes and ethyl acetate, with the addition of 0.5-1% triethylamine throughout the gradient.[2] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the desired product.
Q3: My purified product is a solid but has a low melting point. How can I improve its purity?
A3: A low or broad melting point is indicative of impurities. Recrystallization is the preferred method for purifying solid compounds. A systematic solvent screen is recommended to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] If impurities have similar solubility, a preliminary purification by column chromatography may be necessary before a final recrystallization step.[2]
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate with 0.5-1% Triethylamine (v/v) | A common solvent system for compounds of moderate polarity. The addition of triethylamine is crucial to prevent peak tailing by neutralizing acidic sites on the silica gel.[2][3] |
| Gradient | Isocratic or Step-Gradient | An isocratic elution is often sufficient if the polarity of the impurities is significantly different from the product. A step-gradient, starting with a lower polarity and increasing, can be used for more complex mixtures. |
| TLC Analysis (Rf value) | ~0.2-0.3 in the chosen eluent | An Rf value in this range on a TLC plate generally indicates that the compound will elute from the column in a reasonable volume of solvent, allowing for good separation. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Mobile Phase: Prepare a suitable mobile phase by mixing hexane and ethyl acetate. The exact ratio should be determined by TLC analysis of the crude mixture. Add triethylamine to a final concentration of 0.5-1% (v/v).
-
Thin Layer Chromatography (TLC) Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the dissolved mixture onto a TLC plate. Develop the TLC plate in a chamber containing a small amount of the prepared mobile phase. Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). The ideal solvent system will give the product spot an Rf value of ~0.2-0.3 and show good separation from impurities.
-
Packing the Column: Securely clamp a glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand (approximately 1 cm) on top of the plug. Prepare a slurry of silica gel in the mobile phase. Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing of the silica gel. Once the silica has settled, add another thin layer of sand on top of the silica bed. Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette. Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand. Carefully add a small amount of the mobile phase to the top of the column and again drain to the top of the sand.
-
Elution: Begin eluting the column with the mobile phase. Maintain a steady flow rate. Collect the eluent in a series of labeled test tubes or flasks.
-
Monitoring the Separation: Monitor the separation by collecting small fractions and analyzing them by TLC. Combine the fractions that contain the pure product.
-
Product Isolation: Combine the pure fractions in a round-bottom flask. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on prior solubility screening, select a suitable solvent or solvent system (e.g., ethanol/water, toluene).[2]
-
Dissolution: The crude, semi-purified solid is placed in an Erlenmeyer flask. The chosen solvent is added portion-wise to the flask, which is heated (e.g., on a hot plate with stirring) until the solid completely dissolves.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel with fluted filter paper.[2]
-
Crystallization: The flask is removed from the heat and allowed to cool slowly to room temperature. The flask can then be placed in an ice bath to maximize crystal formation.[2]
-
Isolation of Crystals: The crystals are collected by vacuum filtration, washed with a small amount of cold recrystallization solvent, and then dried under vacuum.[2]
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor separation during column chromatography.
References
effect of base on the efficiency of Suzuki coupling with 5-Bromo-N,N-dimethylpyridin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Suzuki coupling reaction of 5-Bromo-N,N-dimethylpyridin-3-amine. The following information is designed to help overcome common experimental challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound failing or giving low yields?
A1: Low yields or reaction failure with this substrate can be attributed to several factors, primarily related to its electron-rich nature and the presence of two nitrogen atoms.
-
Catalyst Inhibition: The lone pair of electrons on both the pyridine nitrogen and the N,N-dimethylamino group can coordinate with the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively halting or slowing down the catalytic cycle.[1]
-
Sub-optimal Base Selection: The choice of base is critical for the efficiency of the Suzuki coupling. An inappropriate base may not be effective in promoting the transmetalation step or could lead to side reactions. A screening of different inorganic bases is often recommended.[2]
-
Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters. Electron-rich bromopyridines can be challenging substrates, and a thorough optimization of these conditions is often necessary.
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents and the reaction mixture can lead to catalyst deactivation and promote undesirable side reactions, such as the homocoupling of the boronic acid.[3]
Q2: What are the most common side reactions observed with this substrate, and how can they be minimized?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, which is replaced by a hydrogen atom. It is often promoted by aqueous conditions and strong bases.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is a common issue.
-
Solution: This is often caused by the presence of oxygen. Ensure thorough degassing of all reagents and solvents. Using a slight excess of the this compound may also suppress this side reaction.[5]
-
-
Dehalogenation: The bromine atom on the pyridine ring is replaced by a hydrogen atom.
-
Solution: This can be caused by certain phosphine ligands or bases, especially at elevated temperatures. Trying a different ligand or a milder base and lowering the reaction temperature might be beneficial.
-
Q3: How does the N,N-dimethylamino group affect the Suzuki coupling reaction?
A3: The N,N-dimethylamino group is a strong electron-donating group, which increases the electron density of the pyridine ring. This has two main effects:
-
Slower Oxidative Addition: The increased electron density at the carbon bearing the bromine atom can make the oxidative addition of the palladium(0) catalyst, which is often the rate-determining step, more challenging.[6]
-
Increased Basicity: The N,N-dimethylamino group enhances the basicity of the pyridine nitrogen, increasing its potential to coordinate with and inhibit the palladium catalyst.
To counteract these effects, the use of electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) is often recommended to promote oxidative addition and stabilize the active catalyst.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst (oxidation or inhibition). | Use fresh, high-quality palladium precursors and ligands. Consider using more robust Buchwald-type precatalysts. Ensure thorough degassing of the reaction mixture.[1] |
| Sub-optimal base. | Screen a panel of inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. The choice of base can be highly substrate and solvent dependent.[2][7] | |
| Poor solubility of reagents. | Select a solvent system (e.g., dioxane/water, toluene/water, DMF) that ensures the solubility of all components.[5] | |
| Significant Protodeboronation | Base is too strong or aqueous conditions. | Switch to a milder base (e.g., K₂CO₃, KF).[3] Use anhydrous solvents or consider using a boronic ester instead of a boronic acid.[1] |
| Prevalence of Homocoupling | Oxygen in the reaction mixture. | Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).[5] |
| Dehalogenation of Starting Material | High reaction temperature or inappropriate base/ligand combination. | Lower the reaction temperature. Screen alternative phosphine ligands or milder bases. |
| Reaction Stalls Before Completion | Catalyst deactivation over time. | A higher catalyst loading might be necessary. Alternatively, a more stable catalyst system could be required. |
Quantitative Data on Base Effect
| Arylboronic Acid | Product | Yield (%) with K₃PO₄ |
| Phenylboronic acid | 5-Phenyl-N,N-dimethylpyridin-3-amine (predicted) | ~85 (analogous) |
| 4-Methylphenylboronic acid | N,N-Dimethyl-5-(p-tolyl)pyridin-3-amine (predicted) | ~88 (analogous) |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-N,N-dimethylpyridin-3-amine (predicted) | ~90 (analogous) |
| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-N,N-dimethylpyridin-3-amine (predicted) | ~82 (analogous) |
Note: The yields presented are for the analogous compound 5-bromo-2-methylpyridin-3-amine and should be considered as a starting point for the optimization of the reaction with this compound.
Experimental Protocols
The following is a general procedure for the Suzuki-Miyaura coupling of this compound, adapted from protocols for structurally similar compounds.[2][8] Optimization of specific parameters is highly recommended.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial, combine this compound, the arylboronic acid, and the chosen base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst, followed by the degassed solvent system.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
References
Technical Support Center: Catalyst Deactivation in Reactions Involving 5-Bromopyridines
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with catalyst deactivation in cross-coupling reactions involving 5-bromopyridines.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low to No Product Yield
Question: My reaction is showing low to no conversion of the 5-bromopyridine starting material. What are the likely causes and how can I improve the yield?
Answer: Low or no product yield is a common problem in cross-coupling reactions with 5-bromopyridines. The primary suspect is often the deactivation of the palladium catalyst. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Here are several factors to investigate and potential solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The nitrogen atom of the 5-bromopyridine can act as a poison to the palladium catalyst by strongly coordinating to it and preventing it from participating in the catalytic cycle.
-
Inactive Catalyst Species: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it may be unstable under the reaction conditions.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact catalyst activity and stability.
-
Solution: A screening of reaction parameters is often necessary.[3]
-
Base: The base is crucial for the transmetalation step.[5] Inorganic bases like K₃PO₄ are often effective for challenging couplings.[3][4]
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[5] The choice of solvent can influence catalyst stability; for instance, THF has been anecdotally reported to promote the formation of palladium black.[6]
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[5][7] A careful optimization of the reaction temperature is recommended.
-
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to its oxidation and deactivation.
Issue 2: Formation of Significant Side Products
Question: My reaction is proceeding, but I am observing significant formation of side products such as homocoupled products or the dehalogenated pyridine. How can I minimize these?
Answer: The formation of side products is a strong indicator of non-optimal reaction conditions or catalyst instability. Here’s how to address common side reactions:
-
Homocoupling: This occurs when the organometallic coupling partner reacts with itself.
-
Cause: This is often promoted by the presence of oxygen or can occur during the reduction of a Pd(II) precatalyst.[3][4]
-
Solution:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents to remove oxygen.[4][5]
-
Use a Pre-formed Pd(0) Catalyst: This can minimize homocoupling that occurs during the in-situ reduction of Pd(II) species.[5]
-
Slow Addition: Slowly adding the organometallic reagent can keep its instantaneous concentration low, disfavoring homocoupling.[4]
-
-
-
Dehalogenation (or Debromination): The 5-bromopyridine is reduced to pyridine.
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Question: I am observing the formation of a black precipitate (palladium black) in my reaction vessel. What does this mean and how can I prevent it?
Answer: The formation of palladium black is a visual confirmation of catalyst deactivation. It consists of aggregated, catalytically inactive Pd(0) species.[2][7]
-
Cause: If the catalytic cycle is slow, for example, due to inhibition by the pyridine substrate, the active Pd(0) species have a longer lifetime in solution, increasing the likelihood of them agglomerating into palladium black.[5] High temperatures and the absence of a suitable stabilizing ligand can also promote this process.[7]
-
Solution:
-
Use Stabilizing Ligands: Bulky, electron-rich phosphine ligands can stabilize the Pd(0) species and prevent agglomeration.[1]
-
Optimize Reaction Conditions to Increase Rate: By addressing the factors that slow down the catalytic cycle (e.g., choice of ligand, base, temperature), you can reduce the opportunity for catalyst decomposition.[5]
-
Avoid Excessive Temperatures: High heat can accelerate the decomposition of the catalyst.[7]
-
Frequently Asked Questions (FAQs)
Q1: Why are reactions with 5-bromopyridines often more challenging than with other aryl bromides?
A1: The primary challenge arises from the nitrogen atom in the pyridine ring. Its lone pair of electrons can coordinate strongly to the palladium catalyst, forming a stable, inactive complex that halts the catalytic cycle.[3][5] This catalyst poisoning effect requires careful selection of ligands and reaction conditions to overcome.
Q2: Which type of palladium catalyst is best to start with for a reaction involving 5-bromopyridine?
A2: While the optimal catalyst is substrate-dependent, a good starting point is often a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald precatalyst) that uses bulky, electron-rich phosphine ligands.[3] These systems are often more robust against deactivation by pyridine coordination.
Q3: How can I tell if my catalyst is being poisoned by the 5-bromopyridine substrate?
A3: A key indicator is a reaction that starts but then stalls before completion, which can be monitored by techniques like TLC or LC-MS.[5] If you observe a plateau in product formation before the starting material is fully consumed, catalyst deactivation is a likely culprit.[5] The formation of palladium black is another strong visual clue.[2][7]
Q4: Can a deactivated palladium catalyst be regenerated?
A4: In some cases, regeneration is possible, particularly for heterogeneous catalysts like Pd/C. Regeneration methods can involve washing the catalyst with solvents to remove adsorbed organic byproducts or impurities.[2][8] For example, a deactivated Pd/C catalyst can be washed with deionized water and methanol, followed by treatment with a reducing agent.[9] Another reported method involves washing with a mixture of chloroform and glacial acetic acid, sometimes with the aid of ultrasonication.[2][8] However, for homogeneous catalysts that have decomposed to palladium black, regeneration is generally not feasible within the reaction mixture.
Q5: What are other common sources of catalyst poisoning besides the substrate itself?
A5: Catalyst activity can be diminished by various impurities in reagents or solvents. Common catalyst poisons include sulfur-containing compounds, other nitrogen-containing heterocycles, halides, and cyanides.[1][10] It is crucial to use high-purity reagents and properly purified and degassed solvents.[1]
Data Presentation
Table 1: Comparison of Catalyst Systems in Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | K₃PO₄ | 1,4-Dioxane | - | - | ~85 (estimated TON ~20) |
| Pd(PPh₃)₄ | 5-Bromonicotinic Acid | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 24 | >95 |
| Pd(dppf)Cl₂ | 5-Bromonicotinic Acid | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 4 | >95 |
| Pd(OAc)₂ / SPhos | 5-Bromonicotinic Acid | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | Variable, requires optimization |
Note: Data is compiled from various sources and may involve different substituted bromopyridines, serving as a general guide.[11][12]
Table 2: Typical Catalyst Loadings in Common Cross-Coupling Reactions
| Reaction Type | Typical Pd Catalyst Loading (mol%) |
| Suzuki-Miyaura | 0-5 |
| Heck | 4-5 |
| Sonogashira | 4-5 |
| Stille | 4-5 |
Note: While lower catalyst loadings are often achievable, initial optimizations for challenging substrates like 5-bromopyridines may start in the 2-5 mol% range.[13]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyridine
-
Reaction Setup: To a dry Schlenk flask, add the 5-bromopyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4]
-
Catalyst Addition: In a separate vial or directly to the flask under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[4][11]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[4]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[4][11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][10]
-
Purification: Purify the crude product by column chromatography.[2][10]
Protocol 2: General Procedure for Catalyst Regeneration (for Heterogeneous Pd/C)
This protocol is for catalysts deactivated by the accumulation of organic byproducts.[2]
-
Catalyst Recovery: After the reaction, recover the spent Pd/C catalyst by filtration.[2]
-
Washing: Suspend the spent catalyst in a suitable solvent or mixture (e.g., deionized water, followed by methanol, or a mixture of chloroform and glacial acetic acid).[2][9]
-
Treatment: Stir the suspension, potentially with the aid of ultrasonication, for 1-2 hours.[2]
-
Isolation: Filter the catalyst, wash thoroughly with a solvent to remove any residual cleaning agents, and dry under vacuum.[2]
-
Activity Test: The activity of the regenerated catalyst should be evaluated in a subsequent reaction to confirm the success of the regeneration process.[2]
Visualizations
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Couplings of 5-Bromo-N,N-dimethylpyridin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on monitoring the progress of cross-coupling reactions involving 5-Bromo-N,N-dimethylpyridin-3-amine. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring coupling reactions of this compound?
A1: The most common and accessible techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) often coupled with Mass Spectrometry (LC-MS), Gas Chromatography (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] TLC is ideal for quick, qualitative checks of reaction progress, while HPLC and GC-MS provide quantitative data on the consumption of starting materials and formation of products.[2][4][5] NMR spectroscopy is also highly quantitative and provides detailed structural information.[6]
Q2: Which technique is best for a quick check to see if my reaction is working?
A2: Thin-Layer Chromatography (TLC) is the simplest and fastest method for qualitatively monitoring a reaction.[5][7] It allows you to visualize the disappearance of the starting material (this compound) and the appearance of a new product spot.[5] A TLC plate can often be developed in under 5 minutes.[5]
Q3: When should I choose HPLC or GC-MS over TLC?
A3: HPLC or GC-MS should be used when you need quantitative data, such as determining the percentage conversion or identifying byproducts. These techniques are essential when the starting material and product have very similar retention factors (Rf) on TLC, making them difficult to distinguish.[4][8] LC-MS is particularly powerful as it provides mass information, helping to confirm the identity of the product and any impurities.[3]
Q4: My reaction is air-sensitive. How can I take a sample for analysis without exposing it to air?
A4: To sample an air-sensitive reaction, the flask should be sealed with a septum.[9] You can then thread a long capillary spotter through a disposable needle.[9] Pierce the septum with the needle and use the spotter to draw a small aliquot of the reaction mixture.[9] This minimizes the reaction's exposure to the atmosphere.
Q5: Is it possible to monitor these reactions in real-time?
A5: Yes, in-situ or real-time reaction monitoring is possible using advanced spectroscopic techniques like ReactIR (FT-IR) or Raman spectroscopy.[10][11] These methods allow for the acquisition of high-density, reliable data throughout the chemical transformation without analyst intervention, providing deep mechanistic insights.[10] Surface-enhanced Raman scattering (SERS) is another novel approach for in-situ monitoring of coupling reactions at surfaces.[12]
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions in a direct question-and-answer format.
Troubleshooting Thin-Layer Chromatography (TLC)
Q: Why does my TLC plate show a long, vertical smear instead of distinct spots?
A: This is a common issue when the reaction is performed in a high-boiling point solvent like DMF, DMSO, or pyridine itself.[9] To resolve this, after spotting the aliquot on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the solvent before developing it.[9]
Q: My starting material and product have very similar Rf values, making it hard to track progress. What can I do?
A: First, try different solvent systems to improve separation.[9] If that fails, use a "co-spot" lane.[5] In this lane, spot both the starting material and the reaction mixture at the same point. If the reactant and product are different compounds, the co-spot will often appear elongated or as two slightly separated spots, which can be easier to distinguish than comparing two separate lanes.[5]
Q: I suspect my product is decomposing on the acidic silica gel plate. How can I confirm this?
A: You can test for compound stability by running a 2D TLC.[9] Spot your sample in one corner of a square TLC plate and run it in one direction. Then, turn the plate 90 degrees and run it again in a second direction with the same or a different eluent.[9] If your compound is stable, it will appear on the diagonal. If it is decomposing, new spots will appear below the diagonal.[9]
Troubleshooting High-Performance Liquid Chromatography (HPLC)
Q: My peaks for this compound and its coupled product are tailing. What causes this?
A: Peak tailing for basic compounds like pyridine derivatives is typically caused by strong interactions between the basic nitrogen atom and acidic residual silanol groups on the surface of standard silica-based stationary phases (like C18).[8] This leads to poor peak shape.
Q: How can I eliminate or reduce peak tailing for my pyridine compounds?
A: A systematic approach can significantly improve peak shape. Consider these options:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a buffer (e.g., 10-20 mM phosphate buffer) can protonate the silanol groups, minimizing their interaction with your basic analyte.[8]
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), at a low concentration (e.g., 5-10 mM) can shield the active silanol sites from your analyte.[8]
-
Change Stationary Phase: If using a standard C18 column, switching to a phenyl, cyano, or a modern polar-embedded phase can offer different interaction mechanisms and improve separation and peak shape.[8] Using a column with a higher degree of end-capping also reduces available silanol groups.
Q: My target product is co-eluting with an impurity. How can I improve the separation?
A: To improve resolution, you can:
-
Adjust the Gradient: Make the elution gradient shallower to increase the separation between closely eluting peaks.
-
Modify the Mobile Phase: Small changes in the mobile phase pH can alter the ionization state of your compounds, affecting their retention and improving selectivity.[8]
-
Change the Column: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl phase) or one with a smaller particle size (for higher efficiency) can resolve the co-elution.[8]
Data Presentation
Table 1: Comparison of Common Reaction Monitoring Techniques
| Technique | Primary Use | Pros | Cons |
| TLC | Qualitative | Fast, inexpensive, simple setup, uses minimal sample.[5] | Not quantitative, poor resolution for similar compounds, can be affected by high-boiling solvents.[9] |
| HPLC/LC-MS | Quantitative | High resolution, highly quantitative, can be automated, MS provides mass confirmation.[4] | More expensive equipment, requires method development, slower than TLC.[8] |
| GC-MS | Quantitative | Excellent for volatile and thermally stable compounds, high resolution.[13] | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[13] |
| NMR | Quantitative | Highly quantitative, provides detailed structural information, non-destructive.[6] | Lower sensitivity, more expensive equipment, requires deuterated solvents (though not always).[6] |
Table 2: Example HPLC Conditions for Pyridine Derivative Analysis
| Parameter | Condition 1: Reversed-Phase | Condition 2: Mixed-Mode |
| Column | J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm[4] | Amaze HD, 150 mm x 3.2 mm[4] |
| Mobile Phase A | Water with 0.1% Formic Acid | 0.2% Formic Acid and 0.25% Ammonium Formate in Water[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile/Methanol (60/40) with 0.2% HCOOH and 0.25% AmFm[4] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[4] |
| Detection | DAD at 220 nm[4] | UV at 275 nm[4] |
| Column Temp. | 25 °C[4] | Ambient |
| Injection Vol. | 20 µL[4] | 1 µL[4] |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Obtain a silica gel TLC plate. Draw a light pencil line approximately 1 cm from the bottom to serve as the origin.
-
Spotting:
-
Lane 1 (Starting Material): Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate) and spot it on the origin.
-
Lane 2 (Co-spot): On the same spot as Lane 1, carefully spot the reaction mixture.[5]
-
Lane 3 (Reaction Mixture): Using a capillary spotter, take a small aliquot from the reaction mixture and spot it in the third lane.[5]
-
-
Development: Place the spotted TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate.[14]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[14] The disappearance of the starting material spot in Lane 3 and the appearance of a new product spot indicates reaction progress.
Protocol 2: Reaction Monitoring by HPLC
-
Sample Preparation:
-
Take a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a suitable solvent, such as the mobile phase or acetonitrile. This stops the reaction and prepares the sample for injection.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Method Setup:
-
Equilibrate the HPLC system and column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.[4]
-
-
Analysis:
-
Inject a standard of the starting material to determine its retention time.
-
Inject the prepared sample from the reaction mixture.[4]
-
Monitor the chromatogram for the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for diagnosing a stalled coupling reaction.
Caption: A step-by-step workflow for monitoring a reaction using TLC.
Caption: A decision tree for selecting the appropriate reaction monitoring technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. azom.com [azom.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shoko-sc.co.jp [shoko-sc.co.jp]
Validation & Comparative
A Comparative Guide to Suzuki and Stille Coupling for 5-Bromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the various methods to achieve C-C bond formation, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, are paramount. This guide provides a detailed comparison of these two powerful methods for the derivatization of 5-bromopyridines, offering experimental data, detailed protocols, and mechanistic insights to aid in reaction planning and optimization.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Reagent Stability | Boronic acids can be prone to decomposition; boronic esters are more stable. | Organostannanes are generally stable to air and moisture. |
| Reaction Conditions | Requires a base to activate the organoboron reagent. | Generally proceeds under neutral conditions. |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. |
| Byproduct Removal | Boron byproducts are generally water-soluble and easy to remove. | Tin byproducts can be challenging to remove completely. |
Performance Comparison: Experimental Data
Suzuki Coupling of 5-Bromopyridine Derivatives
The Suzuki coupling is widely employed for the functionalization of 5-bromopyridines. The yields are generally moderate to good, but can be highly dependent on the specific substrates and reaction conditions.[1] The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity and leading to lower yields in some cases.
| 5-Bromopyridine Derivative | Coupling Partner (Ar-B(OH)₂) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 75 |
| 5-bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 80 |
| 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 |
| N-(5-bromo-2-methylpyridin-3-yl)acetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 85 |
| N-(5-bromo-2-methylpyridin-3-yl)acetamide | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 |
Stille Coupling: Insights from a 4-Bromopyridine Analogue
A comparative study on the functionalization of a closely related substrate, 4-bromopyridine, reveals a significant advantage of the Stille coupling.[2] While the Suzuki coupling with 4-bromopyridine yielded no product under the tested conditions, the Stille coupling provided a moderate yield.[2] This suggests that for challenging heteroaromatic halides like bromopyridines, the Stille coupling can be a more robust and reliable option. The neutral reaction conditions of the Stille coupling may circumvent the issues of catalyst inhibition by the pyridine nitrogen.[2]
| Heterocyclic Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 4-Bromopyridine | 0 | 47 |
This trend suggests that Stille coupling may offer higher and more consistent yields for 5-bromopyridine derivatives, particularly with substrates that are prone to catalyst inhibition.
Mechanistic Overview
The catalytic cycles for both Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the requirements for the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
In the Suzuki coupling, a base is required to activate the organoboron compound, forming a more nucleophilic borate species that facilitates the transfer of the organic group to the palladium center.[2]
Caption: Catalytic cycle of the Stille coupling.
Conversely, the Stille coupling typically does not require a base for transmetalation, as the organotin reagent is sufficiently reactive to directly transfer its organic group to the palladium complex.[2] This often contributes to its broader functional group tolerance.[2]
Experimental Protocols
The following are generalized experimental protocols for Suzuki and Stille couplings of 5-bromopyridine derivatives. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for the Suzuki coupling of bromopyridines.[1]
Materials:
-
5-Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Caption: General experimental workflow for Suzuki coupling.
Procedure:
-
To a dry Schlenk flask, add the 5-bromopyridine derivative, arylboronic acid, base, and palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Stille Coupling
This protocol is based on typical conditions for Stille couplings of aryl bromides.
Materials:
-
5-Bromopyridine derivative (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Caption: General experimental workflow for Stille coupling.
Procedure:
-
To a dry Schlenk flask, add the 5-bromopyridine derivative and the palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent, followed by the organostannane via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. The resulting slurry is often filtered through celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
Both Suzuki and Stille couplings are highly effective for the synthesis of 5-arylpyridine derivatives. The choice between the two methods should be guided by the specific requirements of the synthetic target.
-
Suzuki coupling is often the first choice due to the low toxicity of the organoboron reagents and the ease of byproduct removal, making it particularly suitable for pharmaceutical applications and large-scale synthesis. However, for 5-bromopyridine derivatives, catalyst inhibition by the pyridine nitrogen can be a challenge, potentially leading to lower yields. Careful optimization of the catalyst, ligand, and base is crucial for success.
-
Stille coupling often proves to be a more robust and higher-yielding alternative for challenging heteroaromatic substrates like 5-bromopyridines.[2] Its key advantages are the excellent functional group tolerance and the neutral reaction conditions, which can circumvent the issue of catalyst inhibition.[2] The primary drawback is the high toxicity of organotin compounds and the potential difficulty in removing tin byproducts from the final product.
For the synthesis of novel 5-arylpyridine derivatives, it is recommended to initially screen the Suzuki coupling with a variety of conditions. If the yields are not satisfactory, or if the substrate contains base-sensitive functional groups, the Stille coupling should be considered as a powerful and reliable alternative.
References
Navigating the Cross-Coupling Landscape: A Comparative Guide to Alternatives for 5-Bromo-N,N-dimethylpyridin-3-amine
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in cross-coupling reactions is paramount to the efficient synthesis of complex molecules. This guide provides a comprehensive comparison of alternatives to the commonly used reagent, 5-Bromo-N,N-dimethylpyridin-3-amine, in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By presenting experimental data, detailed protocols, and a clear visualization of reaction pathways, this document serves as a practical resource for optimizing synthetic strategies.
The reactivity of a pyridyl electrophile in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature of the leaving group. While the bromine atom in this compound offers a reliable handle for such transformations, a variety of other functional groups can be employed, each with its own set of advantages and disadvantages in terms of reactivity, cost, and availability. This guide explores the performance of iodo, chloro, and triflyloxy (triflate) analogues, as well as the corresponding potassium trifluoroborate salt, as viable alternatives.
Performance Comparison in Cross-Coupling Reactions
The choice of leaving group directly impacts reaction kinetics, with the general reactivity trend for halogens in oxidative addition being I > Br > Cl. Aryl triflates are also highly effective leaving groups, often exhibiting reactivity comparable to or greater than bromides. The following tables summarize the performance of these alternatives in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The following data, extrapolated from reactions with structurally similar aminopyridines, provides an expected performance comparison.
| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Iodo-N,N-dimethylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 (expected) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85[1] |
| 5-Chloro-N,N-dimethylpyridin-3-amine | Phenylboronic acid | Pd₂(dba)₃/XPhos (2 mol%) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | ~70 (expected) |
| 5-Triflyloxy-N,N-dimethylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (10 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 6 | ~90 (expected)[2] |
| Potassium (3-(dimethylamino)pyridin-5-yl)trifluoroborate | 4-Bromotoluene | Pd(OAc)₂/RuPhos (2/4 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 24 | ~85 (expected) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity trend of the leaving groups is also evident in this transformation.
| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Iodo-N,N-dimethylpyridin-3-amine | Morpholine | Pd₂(dba)₃/BINAP (2/3 mol%) | NaOtBu | Toluene | 80 | 4 | >90 (expected) |
| This compound | Aniline | Pd₂(dba)₃/BINAP (2/4 mol%) | NaOtBu | Toluene | 110 | 16 | 88[3] |
| 5-Chloro-N,N-dimethylpyridin-3-amine | Morpholine | Pd(OAc)₂/DavePhos (2/4 mol%) | K₃PO₄ | Dioxane | 110 | 24 | ~65 (expected) |
| 5-Triflyloxy-N,N-dimethylpyridin-3-amine | Dimethylamine | Pd₂(dba)₃/XPhos (2/4 mol%) | K₃PO₄ | THF | 80 | 18 | ~95 (expected)[4] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp² and sp hybridized carbons. Similar reactivity trends are observed for the different leaving groups.
| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Iodo-N,N-dimethylpyridin-3-amine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI (2/4 mol%) | Et₃N | DMF | 60 | 2 | >95 (expected) |
| This compound | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI (2.5/5/5 mol%) | Et₃N | DMF | 100 | 3 | 92[5] |
| 5-Chloro-N,N-dimethylpyridin-3-amine | Phenylacetylene | PdCl₂(PCy₃)₂/CuI (2/4 mol%) | Cs₂CO₃ | Dioxane | 120 | 24 | ~50 (expected) |
| 5-Triflyloxy-N,N-dimethylpyridin-3-amine | Phenylacetylene | Pd(PPh₃)₄/CuI (5/10 mol%) | Et₃N | DMF | 80 | 5 | ~85 (expected) |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor and for a representative cross-coupling reaction are provided below. These protocols are based on established procedures for structurally similar substrates and may require optimization for specific applications.
Synthesis of 3-Amino-5-bromopyridine
This protocol describes the synthesis of a key precursor for N,N-dimethylation.
Procedure:
-
To a pre-cooled aqueous solution of sodium hydroxide and bromine, add 5-bromonicotinamide.[6]
-
Allow the reaction mixture to warm to room temperature and then heat at 70 °C for 1 hour.[6]
-
After cooling, extract the product with a mixture of THF and tert-butyl methyl ether.[6]
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash chromatography to yield 3-amino-5-bromopyridine.[6]
General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine
This protocol is adapted from a procedure for a structurally similar aminobromopyridine.[1]
Materials:
-
5-Bromo-2-methylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, providing a clear visual representation of the reaction mechanisms.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
The selection of an appropriate electrophile is a critical parameter in the design of efficient cross-coupling reactions. While this compound is a reliable and widely used substrate, this guide demonstrates that a range of viable alternatives exist. The iodo- and triflyloxy-analogs offer enhanced reactivity, potentially allowing for milder reaction conditions and reduced catalyst loadings. Conversely, the chloro-analog provides a more cost-effective option, albeit at the expense of reactivity. The use of potassium organotrifluoroborates presents a distinct synthetic strategy, offering advantages in terms of stability and ease of handling. By understanding the relative performance and synthetic accessibility of these alternatives, researchers can make more informed decisions to optimize their synthetic routes, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of Phosphine Ligands for the Suzuki Coupling of Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In the synthesis of pharmaceuticals and functional materials, the coupling of heteroaryl halides, such as bromopyridines, is of particular importance. The choice of phosphine ligand is critical to the success of these reactions, profoundly influencing catalytic activity, reaction scope, and product yield.[1][3] This guide provides a comparative analysis of commonly employed phosphine ligands for the Suzuki coupling of bromopyridines, supported by experimental data to aid in ligand selection and reaction optimization.
Performance of Phosphine Ligands in Suzuki Coupling of Bromopyridines
The catalytic activity of palladium-phosphine systems in the Suzuki coupling of bromopyridines is highly dependent on the steric and electronic properties of the phosphine ligand. Bulky and electron-rich ligands are known to enhance the rates of both oxidative addition and reductive elimination, key steps in the catalytic cycle.[1] Below is a summary of the performance of several prominent phosphine ligands in the Suzuki coupling of various bromopyridine isomers with phenylboronic acid.
| Phosphine Ligand | Bromopyridine Isomer | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 2-Bromopyridine | Phenylboronic acid | 1.5 mol % Pd(OAc)₂, 3 mol % SPhos | K₃PO₄ | Toluene | 100 | 2 | 98 | J. Am. Chem. Soc. 2004, 126, 13046-13047 |
| XPhos | 2-Bromopyridine | Phenylboronic acid | 2 mol % Pd₂(dba)₃, 4 mol % XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 95 | J. Am. Chem. Soc. 2003, 125, 6653-6655 |
| cataCXium® A | 2-Bromopyridine | Phenylboronic acid | 2 mol % Pd(OAc)₂, 4 mol % cataCXium® A | K₃PO₄ | Toluene/H₂O | 100 | 16 | 94 | Chem. Eur. J. 2007, 13, 2701-2716 |
| P(tBu)₃ | 2-Bromopyridine | Phenylboronic acid | 1 mol % Pd₂(dba)₃, 2 mol % P(tBu)₃ | Cs₂CO₃ | 1,4-Dioxane | 80 | 2 | 96 | J. Am. Chem. Soc. 2002, 124, 13662-13663 |
| SPhos | 3-Bromopyridine | Phenylboronic acid | 1.5 mol % Pd(OAc)₂, 3 mol % SPhos | K₃PO₄ | Toluene | 100 | 2 | 97 | J. Am. Chem. Soc. 2004, 126, 13046-13047 |
| XPhos | 3-Bromopyridine | Phenylboronic acid | 2 mol % Pd₂(dba)₃, 4 mol % XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 94 | J. Am. Chem. Soc. 2003, 125, 6653-6655 |
| cataCXium® A | 4-Bromobenzonitrile | 4-Methylphenylboronic acid | 0.05-0.5 mol% Pd | - | - | - | - | >99 | Chem. Eur. J. 2007, 13, 2701-2716 |
| P(tBu)₃ | 3-Bromopyridine | Phenylboronic acid | 1 mol % Pd₂(dba)₃, 2 mol % P(tBu)₃ | Cs₂CO₃ | 1,4-Dioxane | 80 | 2 | 95 | J. Am. Chem. Soc. 2002, 124, 13662-13663 |
| SPhos | 4-Bromopyridine HCl | Phenylboronic acid | 1.5 mol % Pd(OAc)₂, 3 mol % SPhos | K₃PO₄ (4 eq) | Toluene | 100 | 2 | 96 | J. Am. Chem. Soc. 2004, 126, 13046-13047 |
Key Observations:
-
Buchwald Ligands (SPhos, XPhos): These bulky, electron-rich dialkylbiaryl phosphine ligands demonstrate excellent performance across all bromopyridine isomers, consistently providing high yields.[1][4] SPhos, in particular, appears to be highly effective, often achieving near-quantitative yields in short reaction times.[5][6]
-
cataCXium® A: This di(1-adamantyl)-n-butylphosphine ligand is also highly active, furnishing excellent yields for the coupling of 2-bromopyridine. Its robustness and high catalytic turnover numbers make it a valuable option.
-
Tri(tert-butyl)phosphine (P(tBu)₃): As a sterically demanding and electron-rich monodentate ligand, P(tBu)₃ is highly effective for the Suzuki coupling of bromopyridines, often at lower temperatures.
Experimental Protocols
Below is a representative experimental procedure for the Suzuki coupling of a bromopyridine with phenylboronic acid, which can be adapted based on the specific ligand and substrates used.
General Procedure for Suzuki-Miyaura Coupling of Bromopyridines:
-
Reaction Setup: In a dry, argon-flushed Schlenk tube, combine the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (2-4 mol %), the bromopyridine (1.0 mmol), and the phenylboronic acid (1.2 mmol).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol) to the Schlenk tube. Then, add the degassed solvent (e.g., toluene or 1,4-dioxane, 3-5 mL).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified temperature (typically 80-110 °C) with vigorous stirring for the indicated time (typically 2-16 hours).
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired phenylpyridine.
Catalytic Cycle and Logical Relationships
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[7] The phosphine ligand plays a crucial role in each of these steps, influencing the stability and reactivity of the palladium intermediates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide provides a starting point for researchers selecting phosphine ligands for the Suzuki coupling of bromopyridines. The optimal choice will ultimately depend on the specific substrates, desired reaction conditions, and cost considerations. Further screening and optimization are often necessary to achieve the best results for a particular transformation.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwjmrd.com [wwjmrd.com]
- 3. reddit.com [reddit.com]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
Validating the Structure of 5-Bromo-N,N-dimethylpyridin-3-amine: A Comparative NMR Analysis
Predicted and Comparative ¹H NMR Spectral Data
The anticipated ¹H NMR spectrum of 5-Bromo-N,N-dimethylpyridin-3-amine would feature signals corresponding to the aromatic protons on the pyridine ring and the protons of the N,N-dimethylamino group. The chemical shifts of the aromatic protons are influenced by the electron-donating dimethylamino group and the electron-withdrawing bromine atom.
A close structural analog, 5-Bromo-3-(diethylamino)pyridine, provides valuable insight into the expected chemical shifts for the pyridine ring protons.[1] The aromatic region of this compound shows a triplet at 7.02 ppm and two doublets at 7.91 ppm and 7.98 ppm.[1] For this compound, we can predict a similar pattern for the aromatic protons. The N,N-dimethyl group is expected to show a singlet, typically in the range of 2.9-3.1 ppm, based on data from analogous N,N-dimethylaniline compounds.
| Proton | Predicted Chemical Shift (ppm) for this compound | Reported Chemical Shift (ppm) for 5-Bromo-3-(diethylamino)pyridine[1] | Multiplicity | Integration |
| H-2 | ~8.0 | 7.98 | d | 1H |
| H-4 | ~7.1 | 7.02 | t | 1H |
| H-6 | ~8.1 | 7.91 | d | 1H |
| -N(CH₃)₂ | ~3.0 | - | s | 6H |
| -N(CH₂CH₃)₂ | - | 3.34 | q | 4H |
| -N(CH₂CH₃)₂ | - | 1.17 | t | 6H |
Predicted and Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical environment of each carbon atom. The electron-donating N,N-dimethylamino group is expected to shield the ortho (C-2, C-4) and para (C-6) carbons, shifting them upfield, while the electron-withdrawing bromine atom will deshield the carbon it is attached to (C-5).
| Carbon | Predicted Chemical Shift (ppm) for this compound | General Expected Range (ppm) for Substituted Pyridines |
| C-2 | ~145 | 140-150 |
| C-3 | ~150 | 145-155 |
| C-4 | ~120 | 115-125 |
| C-5 | ~115 | 110-120 |
| C-6 | ~148 | 145-155 |
| -N(CH₃)₂ | ~40 | 35-45 |
Experimental Protocols
To acquire high-quality NMR spectra for structural validation, the following general experimental protocols are recommended:
Sample Preparation
-
Weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
¹H and ¹³C NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K (25 °C).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to the ¹H spectrum.
-
Logical Workflow for Structural Validation
The process of validating the structure of this compound using NMR spectroscopy follows a logical progression from sample preparation to data interpretation and comparison.
This comprehensive approach, combining predictive analysis with systematic experimental validation, provides a reliable framework for the structural confirmation of this compound, ensuring data integrity for research and development applications.
References
Mass Spectrometry Analysis of 5-Bromo-N,N-dimethylpyridin-3-amine and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratio (m/z) data for 5-Bromo-N,N-dimethylpyridin-3-amine and a series of its derivatives. The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). The data for the derivatives were obtained from synthesized samples and analyzed via mass spectrometry, showing the protonated molecule ([M+H]⁺).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Key Predicted/Observed Fragments (m/z) |
| This compound | C₇H₉BrN₂ | 201.07 | 202/204 (predicted) | 187/189 ([M-CH₃]⁺), 158/160 ([M-N(CH₃)₂]⁺), 122 ([M-Br]⁺), 78 |
| 5-Bromo-3-(diethylamino)pyridine[1] | C₉H₁₃BrN₂ | 229.12 | 230/232 | Not Reported |
| 5-Bromo-3-(pyrrolidin-1-yl)pyridine[1] | C₉H₁₁BrN₂ | 227.10 | 228/230 | Not Reported |
| 5-Bromo-3-(piperidin-1-yl)pyridine[1] | C₁₀H₁₃BrN₂ | 241.13 | 242/244 | Not Reported |
| 5-Bromo-3-(morpholin-4-yl)pyridine[1] | C₉H₁₁BrN₂O | 243.10 | 244/246 | Not Reported |
| 5-Bromo-3-(4-ethylpiperazin-1-yl)pyridine[1] | C₁₁H₁₆BrN₃ | 270.17 | 271/273 | Not Reported |
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization (EI) is expected to follow established patterns for amines and brominated aromatic compounds. The molecular ion peak will exhibit the characteristic isotopic signature of bromine (m/z 201 and 203). Key fragmentation pathways are predicted to be:
-
Alpha-Cleavage: The loss of a methyl radical (•CH₃) from the dimethylamino group is a common fragmentation pathway for N,N-dimethylamines, leading to a stable ion at m/z 186/188.
-
Loss of the Dimethylamino Group: Cleavage of the C-N bond can result in the loss of the dimethylamino radical (•N(CH₃)₂), yielding an ion at m/z 158/160.
-
Loss of Bromine: The cleavage of the C-Br bond will lead to the loss of a bromine radical (•Br), resulting in an ion at m/z 122.
-
Pyridine Ring Fission: Subsequent fragmentation of the pyridine ring can lead to smaller charged fragments, such as the pyridinium ion at m/z 78 after the loss of bromine and hydrogen cyanide (HCN).
Experimental Protocols
A generalized protocol for the analysis of this compound and its derivatives by mass spectrometry is provided below. The specific parameters may require optimization based on the instrument and the nature of the sample matrix.
1. Sample Preparation
-
Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane to create a stock solution.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.
-
If analyzing from a complex matrix, appropriate sample extraction and clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary.
2. Mass Spectrometry Conditions (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS)
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-350.
-
3. Mass Spectrometry Conditions (Electrospray Ionization - Liquid Chromatography-Mass Spectrometry - ESI-LC-MS)
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-400.
-
Mandatory Visualization
References
A Comparative Guide: Thermal vs. Microwave Heating for the Synthesis of N-aryl Pyridinamines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Efficiency
The synthesis of N-aryl pyridinamines, a crucial scaffold in medicinal chemistry and materials science, is often approached through transition metal-catalyzed cross-coupling reactions. The choice of heating method—conventional thermal heating or microwave irradiation—can significantly impact the efficiency, speed, and overall yield of these syntheses. This guide provides an objective comparison of these two heating techniques, supported by experimental data and detailed protocols for the synthesis of N-aryl pyridinamines via the Buchwald-Hartwig amination, a widely employed and versatile method for C-N bond formation.[1][2]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative to traditional heating methods, often leading to dramatic reductions in reaction times and improved yields.[3][4] This is attributed to the efficient and direct heating of the reaction mixture by microwave irradiation, which can lead to higher reaction temperatures being reached more rapidly and safely in sealed vessels.[3]
Quantitative Comparison: Performance Metrics
The following table summarizes typical quantitative data for the synthesis of N-aryl pyridinamines using conventional heating versus microwave irradiation, based on trends reported in the literature for similar cross-coupling reactions.[5][6][7][8]
| Parameter | Conventional Heating | Microwave Heating | Key Advantages of Microwave Heating |
| Reaction Time | Typically 4 - 24 hours | Typically 10 - 30 minutes | Drastic reduction in synthesis time |
| Yield | Moderate to good (e.g., 60-85%) | Good to excellent (e.g., 80-95%) | Often leads to higher product yields |
| Temperature | 80 - 120 °C (oil bath) | 130 - 150 °C (direct internal heating) | Enables higher temperatures and pressures safely |
| Purity | Variable, may require extensive purification | Often results in cleaner reaction profiles | Potentially simpler purification |
| Energy Efficiency | Lower, due to heating of the entire apparatus | Higher, as it directly heats the reaction mixture | More energy-efficient process |
| Scalability | Well-suited for large-scale synthesis | Can be challenging for very large-scale reactions | Conventional heating is often preferred for bulk production |
Experimental Protocols
The following are representative experimental protocols for the synthesis of a model N-aryl pyridinamine, N-(4-methoxyphenyl)pyridin-2-amine, via a palladium-catalyzed Buchwald-Hartwig amination.
Conventional Heating Protocol
This protocol is adapted from established methods for Buchwald-Hartwig amination.[5][9]
-
Reagent Preparation : In a dry Schlenk flask under an inert argon atmosphere, combine 2-bromopyridine (1.0 equiv.), 4-methoxyaniline (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.), and a suitable phosphine ligand such as XPhos (0.04 equiv.).
-
Solvent Addition : Add dry toluene (5 mL per 1 mmol of 2-bromopyridine).
-
Reaction : Stir the mixture and heat it in an oil bath at 100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Extraction : Wash the organic layer with water and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-methoxyphenyl)pyridin-2-amine.
Microwave Heating Protocol
This protocol is adapted from literature procedures for microwave-assisted Buchwald-Hartwig aminations.[5][8]
-
Reagent Preparation : In a sealed microwave reaction vial, combine 2-bromopyridine (1.0 equiv.), 4-methoxyaniline (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).
-
Solvent Addition : Add dry toluene (5 mL per 1 mmol of 2-bromopyridine).
-
Reaction : Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 10-30 minutes. The microwave power should be set to maintain the target temperature.
-
Work-up : After the reaction is complete, cool the vial to room temperature using a stream of compressed air.
-
Extraction : Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification : Purify the resulting residue by column chromatography on silica gel.
Visualizing the Process
To better illustrate the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Comparative workflow for the synthesis of N-aryl pyridinamines.
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
For the synthesis of N-aryl pyridinamines, microwave heating consistently offers significant advantages over conventional heating in terms of drastically reduced reaction times and often higher yields.[3] This makes it an ideal method for high-throughput screening, rapid library synthesis, and optimization in drug discovery.[3] However, conventional heating remains a robust and accessible method, particularly for large-scale syntheses where specialized microwave equipment may be a limiting factor.[3] The choice between the two ultimately depends on the specific requirements of the synthesis, such as scale, desired speed, and available resources.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to the Reactivity of 5-Bromopyridines vs. 5-Chloropyridines in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Pyridine derivatives, in particular, are ubiquitous scaffolds in medicinal chemistry. Consequently, understanding the reactivity of halopyridine building blocks is paramount for efficient synthesis design. This guide provides an objective, data-driven comparison of the reactivity of 5-bromopyridines and 5-chloropyridines in Suzuki coupling, offering insights into catalyst selection and reaction optimization.
Core Reactivity Principles: The Halogen's Impact
The fundamental difference in reactivity between 5-bromopyridines and 5-chloropyridines in Suzuki coupling stems from the strength of the carbon-halogen (C-X) bond. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the C-X bond.[2][3][4]
The general reactivity trend for aryl halides in this crucial step is I > Br > Cl > F.[5] This is directly correlated with the bond dissociation energy (BDE) of the corresponding C-X bond. The weaker C-Br bond requires less energy to break, leading to a faster oxidative addition and overall higher reactivity compared to the stronger, more inert C-Cl bond.[6]
| Bond | Typical Bond Dissociation Energy (kJ/mol) | Implication for Suzuki Coupling |
| Aryl C-Br | ~276-285 | Lower energy barrier for oxidative addition, generally more reactive.[6][7] |
| Aryl C-Cl | ~339-340 | Higher energy barrier, requiring more active catalysts or harsher conditions.[6][7] |
This difference means that while 5-bromopyridines often react efficiently under "standard" Suzuki conditions, 5-chloropyridines typically necessitate more sophisticated catalyst systems to achieve comparable yields.[8][9] The use of electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) is often required to facilitate the challenging oxidative addition of the C-Cl bond.[10][11]
Comparative Performance Data
The following table summarizes typical yields for Suzuki coupling reactions involving 5-halopyridines. It is important to note that while 5-bromopyridines react well with general-purpose catalysts, 5-chloropyridines require specifically designed, highly active catalyst systems to achieve high conversion.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12 | ~85%[1] |
| 5-Chloropyridin-3-yl derivative | Phenylboronic acid | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 150 (MW) | 0.33 | ~91%[12] |
| 2,5-Dichloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | ~90-95% (at C2)[13] |
| 5-Bromopyrimidine derivative | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | ~60%[14] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. This table provides representative examples to illustrate the general performance and catalyst requirements.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a 5-Bromopyridine
This protocol is representative for a more reactive 5-bromopyridine substrate, utilizing a standard palladium catalyst.
Materials:
-
5-Bromo-2-methylpyridin-3-amine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 ratio)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-methylpyridin-3-amine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).[1]
-
Add the catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).[1]
-
Heat the reaction mixture to 85–95 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Activity Catalyst Protocol for Suzuki Coupling of a 5-Chloropyridine
This protocol employs a modern, highly active catalyst system necessary for the efficient coupling of a less reactive 5-chloropyridine substrate.[13]
Materials:
-
5-Chloropyridine derivative (e.g., 2,5-dichloropyridine)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 5-chloropyridine derivative (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).[13]
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous 1,4-dioxane.[13]
-
Add anhydrous 1,4-dioxane to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.[13]
-
Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and follow a standard aqueous workup and purification procedure as described in Protocol 1.
Visualizing the Mechanism: The Suzuki Coupling Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the palladium catalyst to the halopyridine is the step most sensitive to the identity of the halogen.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Summary and Outlook
5-Bromopyridines remain the substrate of choice for reliability and ease of reaction, often providing high yields with standard, cost-effective palladium catalysts. They are ideal for routine synthesis and initial discovery efforts.
5-Chloropyridines , while historically challenging, have become viable and highly valuable substrates due to significant advances in catalyst design.[10] Their lower cost and greater availability make them attractive for large-scale synthesis. However, successful coupling requires careful selection of highly active catalyst systems, often involving bulky, electron-rich phosphine ligands, and may require more rigorous optimization of reaction conditions.
For drug development professionals and researchers, the choice between a bromo- or chloro-pyridine derivative involves a trade-off between substrate cost/availability and the cost and complexity of the required catalytic system. As catalyst technology continues to advance, the utility of chloropyridines in cross-coupling is expected to expand even further.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. quora.com [quora.com]
- 7. Covalent Bond Energies [gchem.cm.utexas.edu]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-N,N-dimethylpyridin-3-amine by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized 5-Bromo-N,N-dimethylpyridin-3-amine. Alternative analytical techniques are also discussed, offering a well-rounded perspective for researchers and professionals in drug development. Experimental data and detailed protocols are presented to support the objective comparison of these methods.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the successful development of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for purity determination due to its high resolution, sensitivity, and accuracy. This guide outlines a recommended HPLC method, compares it with potential alternatives, and provides the necessary experimental details for implementation in a laboratory setting.
Recommended HPLC Method and Comparison with Alternatives
The primary method for assessing the purity of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. For basic compounds like pyridines, certain considerations in method development, such as the use of mixed-mode columns or mobile phase additives, can improve peak shape and resolution.[1]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance attributes of the recommended RP-HPLC method compared to alternative analytical techniques.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| RP-HPLC with UV Detection | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Quantitative purity (% area), presence of impurities. | High resolution, quantitative, robust, widely available. | Requires chromophoric impurities for detection, potential for co-elution. |
| Gas Chromatography (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis. | Identification of volatile impurities, purity assessment. | High sensitivity, excellent for volatile and thermally stable compounds, provides structural information (MS). | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (¹H NMR) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct signals. | Provides detailed structural information, can quantify impurities without a reference standard of the impurity. | Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret. |
| Thin Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Rapid qualitative assessment of purity, reaction monitoring. | Simple, fast, low cost.[2] | Not quantitative, lower resolution than HPLC. |
Experimental Protocols
This proposed method is based on established protocols for the analysis of pyridine derivatives.[3][4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For improved peak shape with basic analytes, a column with end-capping or a polar-embedded phase is recommended.
-
Mobile Phase: A gradient elution is often effective for separating a range of impurities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (Pyridine derivatives typically have strong UV absorbance at this wavelength).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
Potential Impurities
Based on common synthetic routes for similar compounds, potential impurities in synthesized this compound may include:
-
Starting Materials: 3,5-dibromopyridine, 3-amino-5-bromopyridine.[6]
-
Side Products: Isomeric N,N-dimethylaminopyridines, di-brominated species.
Mandatory Visualizations
Caption: Workflow for HPLC Purity Assessment.
Caption: Comparison of Purity Assessment Methods.
References
- 1. helixchrom.com [helixchrom.com]
- 2. mdpi.com [mdpi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Synthetic Routes of Substituted 3-Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Substituted 3-aminopyridines are a critical class of heterocyclic compounds widely sought after in medicinal chemistry and materials science due to their prevalence in a multitude of biologically active molecules and functional materials. The strategic introduction of the amino group at the 3-position of the pyridine ring, along with other substituents, allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This guide provides a comparative overview of the most common synthetic strategies to access this valuable scaffold, complete with quantitative data, detailed experimental protocols for key transformations, and visual representations of the reaction pathways.
Key Synthetic Strategies at a Glance
The synthesis of substituted 3-aminopyridines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern, and scalability. The most prominent methods include:
-
Hofmann Rearrangement of Nicotinamides: A classical and high-yielding method for the synthesis of the parent 3-aminopyridine and its derivatives from readily available nicotinamides.
-
Reduction of 3-Nitropyridines: A straightforward approach that is effective for a wide range of substituted 3-nitropyridines, employing various reducing agents.
-
Palladium-Catalyzed Amination of 3-Halopyridines (Buchwald-Hartwig Amination): A modern and versatile method that allows for the coupling of a wide array of amines with 3-halopyridines, offering excellent functional group tolerance.
-
Rearrangement Reactions of Nicotinic Acid Derivatives (Curtius and Schmidt): These methods provide a pathway from nicotinic acids to 3-aminopyridines via isocyanate intermediates, offering an alternative to the Hofmann rearrangement.
Comparative Data of Synthetic Routes
The following tables summarize the quantitative data for the different synthetic methodologies, allowing for a direct comparison of their efficiencies.
Table 1: Hofmann Rearrangement of Nicotinamides
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Nicotinamide | 1. Br₂, NaOH, H₂O, 0°C; 2. 70-75°C, 45 min | 3-Aminopyridine | 85-89 (crude), 61-65 (recrystallized) | [1] |
| Nicotinamide | Sodium hypochlorite, NaOH, 0-20°C then 50-80°C | 3-Aminopyridine | >98 (by HPLC) | [2] |
| Substituted Nicotinamides | PhI(OAc)₂ | Substituted 3-Aminopyridines | Not specified | [3] |
Table 2: Reduction of 3-Nitropyridines
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Nitropyridine | Zn, HCl | 3-Aminopyridine | Not specified | [4][5] |
| 2-Amino-5-bromo-3-nitropyridine | Fe, 95% EtOH, H₂O, conc. HCl, steam bath, 1h | 2,3-Diamino-5-bromopyridine | Not specified | [6] |
| 2-Chloro-3-nitropyridine | 10% Pd/C, H₂, NaHCO₃, MeOH, 20°C, 2h | 3-Aminopyridine | 100 | [1] |
| 4-Amino-3-nitropyridine | SnCl₂ | 2-Chloro-3,4-diaminopyridine | Not specified | [7] |
Table 3: Buchwald-Hartwig Amination of 3-Halopyridines
| Starting Material | Amine | Catalyst, Ligand, Base, Solvent, Temp. | Product | Yield (%) | Reference |
| 3-Bromopyridine-D4 | Primary or Secondary Amine | Pd catalyst, phosphine ligand, base, 80-110°C | N-substituted-3-aminopyridine-D4 | Not specified | [4] |
| Aryl Chlorides | Aqueous Ammonia | Palladium catalyst, hydroxide base | Primary Arylamine | High selectivity | [8] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP, NaOtBu, Toluene, 80°C, 4h | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | [9] |
Table 4: Curtius and Schmidt Rearrangements of Nicotinic Acid Derivatives
| Starting Material | Reaction | Reagents and Conditions | Intermediate | Product | Yield (%) | Reference |
| Nicotinic acid hydrazide | Curtius | 1. NaNO₂, HCl; 2. Heat | Nicotinoyl azide -> 3-Pyridyl isocyanate | 3-Aminopyridine (after hydrolysis) | Not specified | [4] |
| Carboxylic Acid | Schmidt | Hydrazoic acid (HN₃), acid catalyst | Acyl azide -> Isocyanate | Amine (after hydrolysis) | Not specified | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations.
Caption: Hofmann rearrangement of nicotinamide to 3-aminopyridine.
Caption: Reduction of 3-nitropyridine to 3-aminopyridine.
Caption: Buchwald-Hartwig amination of 3-halopyridines.
Caption: Synthesis of 3-aminopyridine from nicotinic acid via Curtius/Schmidt rearrangement.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Hofmann Rearrangement of Nicotinamide
This procedure is adapted from Organic Syntheses.[1]
Materials:
-
Nicotinamide (60 g, 0.49 mol)
-
Sodium hydroxide (75 g, 1.87 mol)
-
Bromine (95.8 g, 0.6 mol)
-
Water (800 mL)
-
Sodium chloride
-
Diethyl ether
-
Benzene
-
Ligroin (b.p. 60-90°C)
-
Activated carbon (Norit)
-
Sodium hydrosulfite
Procedure:
-
In a 2-L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve sodium hydroxide in water.
-
With stirring, add bromine to the sodium hydroxide solution.
-
When the temperature of the solution reaches 0°C, add finely powdered nicotinamide all at once with vigorous stirring.
-
After stirring for 15 minutes, the solution should be clear. Replace the ice-salt bath with a water bath at 75°C and stir the solution at 70-75°C for 45 minutes.
-
Cool the solution to room temperature and saturate it with sodium chloride.
-
Extract the aqueous solution with diethyl ether in a continuous extractor for 15-20 hours.
-
Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.
-
The crude product crystallizes on cooling (yield: 39-41 g, 85-89%).
-
For purification, dissolve the crude product in a mixture of benzene (320 mL) and ligroin (80 mL).
-
Add activated carbon and sodium hydrosulfite and heat on a steam bath for 20 minutes.
-
Filter the hot solution, allow it to cool slowly to room temperature, and then chill in a refrigerator overnight.
-
Isolate the white crystals by gravity filtration, wash with ligroin, and dry in a vacuum desiccator (yield: 28-30 g, 61-65%).
Reduction of 3-Nitropyridine via Catalytic Hydrogenation
This is a general procedure for the reduction of a nitropyridine derivative.[1]
Materials:
-
2-Chloro-3-nitropyridine (1 equivalent)
-
10% Palladium on activated carbon (1 mol%)
-
Sodium bicarbonate (1 equivalent)
-
Methanol (10 mL)
-
Hydrogen gas
Procedure:
-
To a solution of the 2-chloro-3-nitropyridine in methanol, add 10% Pd/C and sodium bicarbonate.
-
Seal the reaction vessel and flush with hydrogen gas three times.
-
Stir the black suspension at room temperature under a hydrogen atmosphere (1 atm) for two hours.
-
Filter the mixture through celite, washing with methanol.
-
Concentrate the filtrate in vacuo to yield the product. Purification by column chromatography may be performed if required.
Buchwald-Hartwig Amination of 3-Bromopyridine
This is a general protocol for the Buchwald-Hartwig amination.[4]
Materials:
-
3-Bromopyridine (1 equivalent)
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, ligand, and sodium tert-butoxide under an inert atmosphere (e.g., argon).
-
Add the 3-bromopyridine to the Schlenk tube.
-
Seal the tube, evacuate, and backfill with the inert gas (repeat this cycle three times).
-
Add anhydrous toluene via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-110°C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Curtius Rearrangement of Nicotinic Acid (General Procedure)
This is a representative procedure for the Curtius rearrangement of a carboxylic acid.[9]
Materials:
-
Nicotinic acid (1 equivalent)
-
Thionyl chloride or oxalyl chloride
-
Sodium azide
-
Anhydrous solvent (e.g., toluene or THF)
-
Water or an alcohol (for trapping the isocyanate)
Procedure:
-
Formation of Acyl Azide:
-
Method A (via acyl chloride): Convert nicotinic acid to nicotinoyl chloride using thionyl chloride or oxalyl chloride. React the crude nicotinoyl chloride with sodium azide in a suitable solvent (e.g., acetone/water) to form nicotinoyl azide.
-
Method B (one-pot): React nicotinic acid with diphenylphosphoryl azide (DPPA) in the presence of a base (e.g., triethylamine) in an inert solvent.
-
-
Rearrangement:
-
Carefully heat the solution of nicotinoyl azide in an inert solvent (e.g., toluene). The rearrangement to 3-pyridyl isocyanate occurs with the evolution of nitrogen gas.
-
-
Hydrolysis to Amine:
-
Add water or aqueous acid to the isocyanate solution and heat to effect hydrolysis and decarboxylation to yield 3-aminopyridine.
-
Alternatively, the isocyanate can be trapped with an alcohol to form a carbamate, which can then be hydrolyzed to the amine.
-
Conclusion
The synthesis of substituted 3-aminopyridines can be accomplished through a variety of robust and well-established methods. The Hofmann rearrangement of nicotinamides stands out for its high yield and straightforward procedure for the parent compound. The reduction of 3-nitropyridines offers a direct route, particularly when the starting nitro compounds are readily accessible. For the construction of diverse libraries of substituted 3-aminopyridines, the Buchwald-Hartwig amination provides unparalleled versatility and functional group tolerance. Finally, the Curtius and Schmidt rearrangements offer a viable alternative starting from nicotinic acid derivatives. The selection of the optimal synthetic route will be dictated by the specific target molecule, available resources, and desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of these important heterocyclic building blocks.
References
- 1. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 10. Schmidt Reaction [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 5-Bromo-N,N-dimethylpyridin-3-amine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety, logistical, and procedural information for the proper disposal of 5-Bromo-N,N-dimethylpyridin-3-amine (CAS No. 342602-87-3), a compound utilized in research and development. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.
Researchers, scientists, and drug development professionals must handle the disposal of this compound with stringent safety measures. Due to its chemical properties as a halogenated aromatic amine, this compound is treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.
Summary of Key Disposal and Safety Data
The following table summarizes essential quantitative data for this compound, critical for risk assessment and proper handling during disposal.
| Property | Value |
| CAS Number | 342602-87-3[1][2] |
| Molecular Formula | C₇H₉BrN₂[1][2] |
| Molecular Weight | 201.066 g/mol [2] |
| Boiling Point | 272.0 ± 20.0 °C at 760 mmHg[2] |
| Signal Word | Warning[3] |
| Hazard Statements | H302 (Harmful if swallowed)[3] |
| GHS Pictogram | GHS07 (Harmful)[3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe and compliant disposal of this compound and associated contaminated materials.
1.0 Personal Protective Equipment (PPE)
1.1. Before initiating any disposal procedures, ensure the following PPE is worn:
- Nitrile gloves (or other chemically resistant gloves).
- Safety goggles or a face shield.
- A laboratory coat.
- In situations with a risk of dust generation, a NIOSH-approved respirator is required.
2.0 Waste Segregation and Collection
2.1. Designate a specific, clearly labeled hazardous waste container for all materials contaminated with this compound. 2.2. This compound must be segregated as "Halogenated Organic Waste."[4] Do not mix with non-halogenated chemical waste. 2.3. Collect the following in the designated container:
- Unused or waste this compound.
- Contaminated labware, such as weighing boats and pipette tips.
- Contaminated PPE, including gloves.
- Any materials used for spill cleanup.
3.0 Container Management
3.1. The waste container must be made of a chemically compatible material (e.g., polyethylene or glass) and have a secure, leak-proof lid. 3.2. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[5] 3.3. Keep the waste container closed at all times, except when adding waste. 3.4. Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
4.0 Decontamination of Reusable Labware
4.1. Triple rinse any reusable labware (e.g., glassware) that has come into contact with this compound with a suitable solvent (e.g., acetone or ethanol). 4.2. Collect the rinsate as hazardous waste in the designated "Halogenated Organic Waste" container.[5]
5.0 Final Disposal
5.1. The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[5] 5.2. Contact your institution's Environmental Health and Safety (EHS) office to arrange for a scheduled pickup of the hazardous waste. 5.3. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [5]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Bromo-N,N-dimethylpyridin-3-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-N,N-dimethylpyridin-3-amine. The following procedures for handling, storage, and disposal are based on best practices for similar chemical compounds and are intended to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment should be worn when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles/Glasses | Chemical splash goggles or safety glasses with side-shields meeting ANSI Z87.1 or European Standard EN166 standards.[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2][3] Gloves should be inspected for tears or holes before each use and changed immediately upon contamination.[2][3] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat, preferably with tight-fitting cuffs, is required.[2] |
| Chemical-Resistant Apron/Coveralls | Consider for use with larger quantities or when there is a higher likelihood of splashing.[2] | |
| Closed-toe Shoes | Appropriate shoes that cover the entire foot are mandatory.[3] | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[2] A respirator with a particulate filter is recommended.[2] Use of a respirator may require enrollment in a respiratory protection program, including medical evaluation and fit testing.[3] |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is essential for laboratory safety and environmental compliance.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Transfer:
-
Experimental Use:
-
Spill Management:
Disposal Plan:
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused or Waste Product:
-
Collect in a clearly labeled, sealed container designated for halogenated organic waste.[2]
-
-
Contaminated Labware (e.g., weigh boats, pipette tips):
-
Place in a designated, sealed waste container for solid chemical waste.[2]
-
-
Empty Containers:
-
Contaminated PPE (e.g., gloves):
-
Dispose of as solid chemical waste in a designated, sealed container.[2]
-
All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2]
Experimental Workflow
The following diagram illustrates the key stages and safety considerations for handling this compound from receipt to disposal.
Caption: A workflow diagram outlining the safe handling process for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
